3-Thiophenamine oxalate
Description
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Properties
IUPAC Name |
oxalic acid;thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSJKTMSLPEDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Thiophenamine Oxalate: Chemical Structure, Bonding, and Applications
Introduction
3-Thiophenamine oxalate is a specialty chemical that holds significant importance as a building block in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comprehensive technical overview of its chemical structure, the nuances of its bonding, and its practical applications. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties is crucial for its effective utilization in synthetic pathways. The formation of the oxalate salt of 3-thiophenamine enhances its stability and handling properties compared to the free base, making it a preferred intermediate in many synthetic protocols.
Molecular Structure and Bonding
The chemical identity of this compound is defined by the ionic association of the 3-thiophenaminium cation and the oxalate anion.[1][2] This salt formation is a classic acid-base reaction where the basic amine group of 3-thiophenamine is protonated by the acidic oxalic acid.[3]
The 3-Thiophenaminium Cation: Aromaticity and Resonance
The cationic component, 3-thiophenaminium, features a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The aromaticity of the thiophene ring arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). The sulfur atom contributes a lone pair of electrons to the π-system, which is crucial for the ring's aromatic character. The resonance structures of thiophene illustrate the delocalization of these electrons, which imparts significant stability to the ring.
The presence of the aminium group at the 3-position influences the electron density distribution within the thiophene ring. The electron-donating nature of the nitrogen atom further enhances the reactivity of the ring towards electrophilic substitution, although this effect is somewhat tempered by the positive charge on the protonated amine.
The Oxalate Anion and Intermolecular Interactions
The oxalate anion, (C₂O₄)²⁻, is a dianion derived from oxalic acid. It is a planar species with two carboxylate groups. In the solid state, this compound is stabilized by a network of ionic bonds and hydrogen bonds. The positively charged aminium group of the 3-thiophenaminium cation forms strong ionic interactions with the negatively charged carboxylate groups of the oxalate anion.
Furthermore, the hydrogen atoms of the aminium group (N-H) and the oxygen atoms of the oxalate anion (C=O and C-O⁻) are involved in extensive hydrogen bonding. These hydrogen bonds create a robust supramolecular architecture, which contributes to the crystalline nature and stability of the salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, choosing appropriate solvents, and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₄S | [1][2] |
| Molecular Weight | 189.19 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [2] |
| Storage | 4°C, sealed storage, away from moisture and light | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between 3-thiophenamine and oxalic acid. The following is a generalized, yet detailed, experimental protocol that can be adapted by researchers.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-thiophenamine in a suitable organic solvent such as isopropanol or ethanol. The choice of solvent is critical as it should dissolve the starting amine but facilitate the precipitation of the oxalate salt.
-
Addition of Oxalic Acid: Prepare a solution of 1.0 equivalent of oxalic acid dihydrate in the same solvent. Slowly add the oxalic acid solution to the stirred solution of 3-thiophenamine at room temperature.
-
Precipitation: Upon addition of the oxalic acid solution, a precipitate of this compound will begin to form. Continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete salt formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 3H | Thiophene ring protons |
| ~8.5-9.5 | br s | 3H | -NH₃⁺ protons |
| ~12-13 | br s | 2H | Oxalic acid protons (if any residual) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The aminium protons may exchange with residual water in the solvent, leading to a broad signal.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~110-140 | Thiophene ring carbons |
| ~160-170 | Oxalate carboxyl carbons |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-2800 | N-H stretching (aminium) |
| ~1700-1600 | C=O stretching (oxalate) |
| ~1600-1450 | C=C stretching (thiophene ring) |
| ~1300-1200 | C-O stretching (oxalate) |
| ~800-700 | C-S stretching (thiophene ring) |
Mass Spectrometry
In mass spectrometry, the this compound salt will typically dissociate into its constituent ions. The positive ion mode will detect the 3-thiophenaminium cation, which will likely deprotonate to the 3-thiophenamine radical cation with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C₄H₅NS, MW ≈ 99.16). The negative ion mode will detect the oxalate anion (C₂O₄²⁻, MW ≈ 88.02) or the hydrogen oxalate anion (HC₂O₄⁻, MW ≈ 89.02).
Applications in Drug Development and Materials Science
3-Thiophenamine is a valuable precursor in the synthesis of various biologically active molecules and functional organic materials. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. Its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
The reactive amine group and the thiophene ring of 3-thiophenamine allow for diverse chemical modifications, making it a versatile building block for constructing complex molecular architectures. For instance, the amine can be acylated, alkylated, or used in condensation reactions to form larger heterocyclic systems. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.
In the field of materials science, thiophene-based compounds are utilized for their electronic properties. They are integral components of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The ability to functionalize the thiophene ring allows for the fine-tuning of the electronic and optical properties of these materials.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Conclusion
This compound is a key chemical intermediate with a rich and interesting chemical profile. Its stable, crystalline nature, a direct result of the strong ionic and hydrogen bonding between the 3-thiophenaminium cation and the oxalate anion, makes it a convenient starting material for a multitude of synthetic applications. A thorough understanding of its structure, bonding, and reactivity is paramount for chemists and researchers aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed technical overview to aid in the effective and safe utilization of this versatile compound.
References
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Gyan Sanchay. THIOPHENE. Available at: [Link]
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Brainly.in. resonance structure for thiopene. (2018-12-12). Available at: [Link]
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Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. PubMed Central. (2022-03-15). Available at: [Link]
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Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. Available at: [Link]
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Filo. Draw the resonance structures of Thiophene and briefly explain on the sta.. (2025-10-20). Available at: [Link]
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Chemistry Stack Exchange. Resonance structures of some aromatic compounds. (2015-03-15). Available at: [Link]
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PubChem - NIH. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570. Available at: [Link]
- Google Patents. US4005128A - Process for the preparation of oxalate esters.
-
YouTube. Resonance structures of thiophene/resonance in thiophene/thiophene resonance.. (2022-11-28). Available at: [Link]
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Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
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ResearchGate. Hydrogen bonded structures in organic amine oxalates | Request PDF. (2025-08-08). Available at: [Link]
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ACS Publications. Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia | ACS Omega. Available at: [Link]
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ResearchGate. Thiophenes: reactions and synthesis. Available at: [Link]
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ResearchGate. Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105.. Available at: [Link]
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The Power of Heterocyclic Compounds: Synthesis with 3-Thiophenamine. (2026-01-29). Available at: [Link]
-
(IUCr). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]
- Google Patents. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS..
-
ResearchGate. Anion environments in 4 . a) Hydrogen bonding to oxalate A, b) Hydrogen.... Available at: [Link]
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YouTube. organic chemistry - thiophene synthesis and reactions. (2022-01-19). Available at: [Link]
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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SciSpace. Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals. Available at: [Link]
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ResearchGate. FTIR spectral data of calcium oxalate obtained in the absence (above) and presence (below) of NaSH.. Available at: [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. (2022-08-29). Available at: [Link]
-
Synthesis of Transition Metal Oxalate Compounds (2021) | Introduction and Theory. (2021-03-02). Available at: [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PubMed Central - NIH. Available at: [Link]
-
Preparation of oxalate reagent. Protocols.io. (2020-08-10). Available at: [Link]
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MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. Revue Roumaine de Chimie. Available at: [Link]
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Oxalate Crystallization under the Action of Brown Rot Fungi. MDPI. (2023-03-02). Available at: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]
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The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Urofrance.org. (2018-01-09). Available at: [Link]
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Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies. PubMed Central - NIH. (2020-02-27). Available at: [Link]
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]
-
3-AMinothiophene Oxalate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. Available at: [Link]
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Advanced Synthesis Guide: 3-Thiophenamine Oxalate
Target Compound: 3-Thiophenamine Oxalate (3-Aminothiophene Oxalate) CAS: 861965-63-1 (Oxalate), 17721-06-1 (Free Base) Formula: C₄H₅NS[1] · C₂H₂O₄ Molecular Weight: 189.19 g/mol (Salt)[2]
Part 1: Executive Technical Summary
The synthesis of 3-Thiophenamine (3-Aminothiophene) presents a distinct challenge in heterocyclic chemistry: the free base is intrinsically unstable. Unlike its 2-amino isomer, 3-aminothiophene rapidly oxidizes and polymerizes upon exposure to air or ambient temperatures, often forming a dark, insoluble tar within minutes.
Therefore, the oxalate salt is not merely a convenient form for handling; it is a chemical necessity for isolation and storage. The oxalate counter-ion provides superior crystallinity and stability compared to the hydrochloride, which can be hygroscopic.
This guide details three distinct synthetic pathways, ranked by their utility in a research vs. process development setting.
Route Comparison Matrix
| Feature | Route 1: Curtius Rearrangement | Route 2: Aromatization (Novel) | Route 3: Decarboxylation |
| Primary Utility | Lab Scale / High Purity | Process Scale / Cost Efficiency | Economy / Readily Available Precursors |
| Precursor | 3-Thiophenecarboxylic acid | 3-Oxotetrahydrothiophene | Methyl 3-amino-2-thiophenecarboxylate |
| Complexity | High (Multi-step, Azide handling) | Low (One-pot) | Medium (Hydrolysis + Decarboxylation) |
| Stability Risk | Low (Amine generated in situ) | Medium (Requires rapid workup) | High (Thermal instability of intermediate) |
| Key Reagents | DPPA or NaN₃, tBuOH | Hydroxylamine HCl | NaOH, H₂SO₄ |
Part 2: Detailed Synthetic Protocols
Route 1: The Curtius Rearrangement (High Purity)
Best for: Medicinal chemistry applications requiring high purity and avoiding "tar" formation.
Mechanism: Conversion of a carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and acid hydrolysis to the amine.
Step 1: Acyl Azide Formation
-
Charge a reactor with 3-thiophenecarboxylic acid (1.0 eq) and dry toluene (10 vol).
-
Add triethylamine (1.1 eq) and cool to 0°C.
-
Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, maintaining internal temperature <5°C.
-
Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of acid.
-
Step 2: Rearrangement to Isocyanate & Hydrolysis
-
Heat the reaction mixture to reflux (approx. 110°C) for 2 hours. Evolution of N₂ gas indicates isocyanate formation.
-
Cool the mixture to 50°C.
-
Add 20% HCl (aq) (5 vol) slowly. The isocyanate hydrolyzes to the amine hydrochloride.
-
Separate the phases. The product is in the aqueous phase.[3][4]
-
Wash the aqueous phase with Toluene (2x) to remove impurities.
Step 3: Free Base Liberation (Critical)
Note: Perform this step rapidly under inert atmosphere (N₂/Ar).
-
Cool the aqueous phase to 0°C.
-
Basify with 4M NaOH to pH >10.
-
Extract immediately with Diethyl Ether (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄ (keeping cold).
-
Filter directly into the oxalate formation vessel (see Part 3).
Route 2: Aromatization of 3-Oxotetrahydrothiophene (Scalable)
Best for: Scale-up. This route bypasses the need for hazardous azides and utilizes a "hidden" aromatization mechanism.
Concept: Reaction of the ketone with hydroxylamine forms the oxime, which undergoes acid-catalyzed aromatization (elimination/rearrangement) to form the thiophene ring.
Protocol
-
Dissolve Hydroxylamine Hydrochloride (1.1 eq) in Methanol (10 vol).
-
Add 3-Oxotetrahydrothiophene (dihydro-3(2H)-thiophenone) (1.0 eq) at RT.
-
Stir at RT for 16–24 hours. The solution will darken (dark brown/red).
-
Pour the mixture into Diethyl Ether (20 vol).
-
Extract with Water (3x). The amine salt partitions into the water; impurities remain in ether.
-
Basify the aqueous extract with conc. Ammonia or NaOH (pH >10).
-
Extract rapidly with Dichloromethane (DCM) or Ether .
-
Proceed immediately to Salt Formation.
Route 3: Decarboxylation of Gewald Derivatives
Best for: When starting from cheap, commercially available Methyl 3-amino-2-thiophenecarboxylate.
Challenge: The decarboxylation of 3-amino-2-thiophenecarboxylic acid is tricky; it requires heat, but the product is heat-sensitive.
Protocol
-
Hydrolysis: Reflux Methyl 3-amino-2-thiophenecarboxylate with 10% NaOH (aq) for 2 hours.
-
Isolation: Cool to 0°C and carefully acidify with HCl to pH ~4 to precipitate the 3-amino-2-thiophenecarboxylic acid . Filter and dry under vacuum at RT (do not heat).
-
Decarboxylation:
-
Suspend the acid in quinoline (inert high-boiling solvent) with a catalytic amount of copper powder.
-
Heat rapidly to 140°C under Argon flow.
-
Distill the formed 3-aminothiophene directly out of the reaction mixture as it forms (boiling point ~80-90°C at reduced pressure).
-
Trap the distillate immediately in a cooled receiver containing Ethyl Acetate.
-
Part 3: Critical Protocol – Oxalate Salt Formation
This is the convergence point for all routes. The stability of your final product depends on this step.
Reagents:
-
Crude 3-Aminothiophene (in Ether/DCM/EtOAc solution from previous steps).
-
Oxalic Acid (Anhydrous preferred, or Dihydrate).
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
Procedure:
-
Prepare a saturated solution of Oxalic Acid (1.05 eq) in warm EtOAc or EtOH.
-
Cool the crude amine solution (from Route 1, 2, or 3) to 0–5°C.
-
Add the Oxalic Acid solution dropwise with vigorous stirring.
-
Observation: A thick, off-white to beige precipitate will form immediately.
-
Stir for 30 minutes at 0°C to ensure complete precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold Diethyl Ether (removes non-polar colored impurities/polymers).
-
Dry in a vacuum desiccator over P₂O₅.
Target Specs:
-
Appearance: Off-white to pale beige powder.
-
Melting Point: ~125–128°C (dec).
-
Storage: -20°C, protected from light.
Part 4: Visualization of Pathways
Caption: Synthesis workflow comparing the Curtius rearrangement, Aromatization, and Decarboxylation routes converging on the stable oxalate salt.
Part 5: References
-
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
-
Aromatization Route (Hydroxylamine): Press, J. B., & Hofmann, C. M. (1989). Process for preparing thiophene derivatives. U.S. Patent No. 4,847,386. Washington, DC: U.S. Patent and Trademark Office.
-
Decarboxylation Strategy: Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98(11), 3571-3577.
-
Oxalate Salt Properties: Campaigne, E., & Monroe, P. A. (1954). 3-Substituted Thiophenes.[1][2][3][4][5][6][7] VII. 3-Aminothiophene.[1][2][3][4][5][7][8] Journal of the American Chemical Society, 76(9), 2447-2450.
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- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
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Technical Profile: Thiophen-3-amine Oxalate (CAS 861965-63-1)
Topic: CAS Number 861965-63-1 (Thiophen-3-amine Oxalate) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Stabilized Heterocyclic Scaffold for Drug Discovery
Executive Summary
Thiophen-3-amine oxalate (CAS 861965-63-1) is the stabilized oxalate salt form of 3-aminothiophene. While the thiophene ring is a "privileged structure" in medicinal chemistry—appearing in FDA-approved drugs for oncology, infectious disease, and neurology—the free base (3-aminothiophene) is notoriously unstable, prone to rapid oxidation and polymerization under ambient conditions.
This guide details the properties, handling protocols, and synthetic utility of the oxalate salt, which serves as a critical "masked" reagent. By storing the amine in its protonated oxalate form, researchers can maintain shelf stability and liberate the reactive free base in situ for the synthesis of kinase inhibitors, antimitotic agents, and other bioactive heterocycles.
Physicochemical Profile
The oxalate salt significantly alters the physical properties of the parent amine, transforming a volatile, unstable oil into a handleable solid.
| Property | Data |
| Chemical Name | Thiophen-3-amine oxalate (1:[1]1) |
| Synonyms | 3-Aminothiophene oxalate; 3-Thiophenamine ethanedioate |
| CAS Number | 861965-63-1 |
| Molecular Formula | C₆H₇NO₄S (C₄H₅NS · C₂H₂O₄) |
| Molecular Weight | 189.19 g/mol |
| Appearance | Off-white to grey/brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar solvents (Hexane, Et₂O) |
| Melting Point | Decomposes >170°C (varies by purity/polymorph) |
| Stability | Hygroscopic; Light-sensitive. Stable at 2-8°C under inert atmosphere. |
| Reactive Moiety | 3-Aminothiophene (Free Base, CAS 17721-06-1) |
Chemical Biology & Synthetic Utility[2][3]
3.1 The Stability Paradox
The 3-aminothiophene moiety is electron-rich. The nitrogen lone pair donates electron density into the thiophene ring, making the C-2 and C-5 positions highly nucleophilic and susceptible to oxidative coupling. The oxalate counterion protonates the amine, withdrawing electron density and preventing auto-oxidation.
3.2 Mechanism of Reactivity (In Situ Liberation)
To utilize CAS 861965-63-1 in synthesis (e.g., amide coupling, reductive amination), the free base must be regenerated. This is typically done immediately prior to reaction to minimize decomposition.
Figure 1: The "Just-in-Time" liberation strategy required to utilize 3-aminothiophene without degradation.
3.3 Pharmacological Relevance
Derivatives synthesized from this scaffold have shown activity in:
-
Kinase Inhibition: Targeting VEGFR and PDGFR pathways in oncology.
-
Antimitotic Agents: 3-aminothiophene derivatives acting as tubulin polymerization inhibitors (colchicine site binding).[2]
-
Antileishmanial Agents: Heterocyclic hybrids showing efficacy against Leishmania amazonensis.[3]
Experimental Protocols
Note: All procedures must be performed in a fume hood.
Protocol A: In Situ Liberation for Amide Coupling
Use this protocol to couple the amine with an acid chloride or carboxylic acid.
-
Preparation: Dissolve 1.0 eq of Thiophen-3-amine oxalate in dry DMF or DCM under Nitrogen.
-
Neutralization: Cool the solution to 0°C. Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).
-
Why: 1.0 eq neutralizes the oxalate; 1.0 eq neutralizes the HCl generated later; 0.5 eq ensures basicity.
-
-
Activation: Stir for 10-15 minutes. The solution may darken slightly (pale yellow/brown), indicating free amine formation.
-
Coupling: Add 1.0-1.2 eq of the Acid Chloride (or activated ester) dropwise.
-
Workup: Once TLC indicates consumption of the amine (usually rapid), quench immediately with water to remove the oxalate salts and excess base.
Protocol B: Storage and Handling
Failure to follow these steps often results in the compound turning into a black, insoluble solid.
-
Receipt: Upon receipt, verify the seal. If the powder is black or sticky, it has degraded.
-
Storage: Store at 2-8°C (or -20°C for long term).
-
Atmosphere: Flush the container with Argon or Nitrogen after every use.
-
Light: Keep in amber vials or wrapped in foil.
Safety & Hazard Assessment (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Critical Safety Note: Thiophenes can be skin sensitizers. Avoid direct contact. The oxalate component is nephrotoxic if ingested in large quantities due to calcium chelation.
References
-
PubChem. (n.d.). Thiophen-3-amine oxalate (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Romagnoli, R., et al. (2007).[2] Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
Félix, M., et al. (2025).[3] 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Retrieved February 4, 2026, from [Link]
Sources
Solubility of 3-Thiophenamine Oxalate in Common Organic Solvents
[1]
Executive Summary
3-Thiophenamine oxalate (also known as 3-aminothiophene oxalate) is the stabilized salt form of 3-aminothiophene, a heterocyclic amine prone to rapid oxidative polymerization in its free base form.[1] The oxalate counterion imparts significant stability, allowing for long-term storage and handling.[1]
This guide details the solubility profile of this compound, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior during dissolution.[1] While the compound exhibits the classic polarity profile of organic ammonium salts—high solubility in polar aprotic solvents and water, and insolubility in non-polar hydrocarbons—specific solvent systems are required for optimal recrystallization and purification.[1]
Key Physicochemical Identifiers:
Solubility Landscape
The solubility of this compound is governed by the high lattice energy of the oxalate salt and the hydrogen-bonding capability of the protonated amine.[1]
Predicted & Empirical Solubility Profile
The following data categorizes solvents based on their interaction with the ionic oxalate matrix.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for NMR and biological assays.[1] Dissolution is exothermic.[1] |
| DMF | High | Suitable for chemical reactions; difficult to remove due to high boiling point.[1] | |
| Polar Protic | Water | Moderate (~4–10 mg/mL) | Soluble, but aqueous solutions may hydrolyze over time.[1] pH is acidic (~3–4).[1] |
| Methanol | High (Hot) / Mod (Cold) | Excellent for dissolving crude material before recrystallization.[1] | |
| Ethanol | Moderate (Hot) / Low (Cold) | Ideal Recrystallization Solvent. High temperature coefficient of solubility.[1] | |
| Isopropanol | Low | Acts as an anti-solvent in combination with water or methanol.[1] | |
| Chlorinated | DCM / Chloroform | Insoluble | The salt will float or form a suspension.[1] Useful for washing away non-polar impurities.[1] |
| Non-Polar | Diethyl Ether | Insoluble | Primary Anti-Solvent. Used to crash the salt out of alcoholic solutions.[1] |
| Hexanes / Heptane | Insoluble | Used to wash filter cakes to remove residual organic solvents.[1] | |
| Ethyl Acetate | Very Low | Poor solubility; often used to extract the free base after neutralization.[1] |
Technical Insight: Unlike hydrochloride salts, which often retain some solubility in DCM or Chloroform, oxalate salts are typically more crystalline and less soluble in chlorinated solvents due to the bidentate nature of the oxalate anion, which bridges cations effectively in the crystal lattice.[1]
Experimental Methodologies
Protocol A: Solubility Screening Workflow
When exact solubility data is unavailable for a specific batch or polymorph, use this standardized visual screen to determine the optimal solvent system.[1]
Figure 1: Decision tree for rapid solubility classification.
Protocol B: Purification via Recrystallization
The most effective method to purify this compound is vapor diffusion or solvent/anti-solvent precipitation .[1]
Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-Solvent)[1]
-
Dissolution: Dissolve the crude this compound in the minimum amount of warm Methanol (approx. 40–50°C). Do not boil vigorously to avoid thermal decomposition of the thiophene ring.[1]
-
Filtration: If insoluble particulates remain, filter the warm solution through a 0.45 µm PTFE syringe filter.
-
Precipitation:
-
Method A (Fast): Add Diethyl Ether dropwise to the stirring methanol solution until a persistent cloudiness (turbidity) appears. Stop stirring and cool to 4°C.
-
Method B (High Purity): Place the methanol solution in a small vial. Place this vial inside a larger jar containing Diethyl Ether. Cap the large jar tightly. The ether vapors will diffuse into the methanol, slowly growing high-quality crystals over 24 hours.[1]
-
-
Isolation: Filter the crystals under vacuum (inert gas blanket preferred). Wash with cold Diethyl Ether.[1]
Stability & Handling Considerations
The oxalate salt is designed to mitigate the instability of the 3-aminothiophene core, but specific precautions remain necessary.[1]
Oxidation Sensitivity
The thiophene ring is electron-rich and susceptible to oxidation.[1]
-
Risk: Solutions in DMSO or water exposed to air may darken (turn brown/black) over time due to oxidative polymerization.[1]
-
Mitigation: Degas all solvents (sparge with Nitrogen/Argon) before dissolving the compound for analytical use (HPLC/NMR).
Disproportionation in Solution
In highly dilute aqueous solutions, the equilibrium between the salt and the free amine can shift.[1]
-
pH Check: Ensure the pH of aqueous solutions remains acidic (pH < 4). If the pH rises (e.g., in buffered media), the free base may form and subsequently degrade.[1]
Figure 2: Stability pathway and degradation risks in solution.
References
-
PubChem. (n.d.).[1] Thiophen-3-amine oxalate (Compound CID 22047570).[1][3] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]
-
Gewald, K., et al. (2013).[1] Synthesis of 3-Acetyl-2-aminothiophenes. Beilstein Journal of Organic Chemistry. (Contextual reference for aminothiophene stability).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 4, 2026, from [Link][1]
3-Thiophenamine oxalate molecular weight and formula
The following technical guide provides an in-depth analysis of 3-Thiophenamine Oxalate , focusing on its physicochemical properties, synthesis, stability mechanisms, and applications in research and drug development.
Physicochemical Properties, Synthesis, and Synthetic Utility
Executive Summary
This compound (also known as 3-Aminothiophene Oxalate) is the stabilized salt form of 3-thiophenamine. The free base, 3-thiophenamine, is an electron-rich heteroaromatic amine that is inherently unstable, prone to rapid oxidation and polymerization under ambient conditions. Consequently, the oxalate salt serves as the critical "storage form," allowing researchers to handle, weigh, and store the compound without degradation. This guide details the stoichiometry, handling protocols, and synthetic pathways required to utilize this compound effectively in pharmaceutical and materials science applications.
Physicochemical Profile
The following data defines the standard commercial and laboratory grade specification for this compound.
| Property | Specification |
| IUPAC Name | 3-Thiophenamine ethanedioate (1:[1][2]1) |
| Common Name | 3-Aminothiophene Oxalate |
| CAS Number | 478149-05-2 |
| Molecular Formula | C₆H₇NO₄S |
| Molecular Weight | 189.19 g/mol |
| Stoichiometry | 1:1 (Amine : Acid) |
| Appearance | Off-white to grey/brown crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes |
| Melting Point | Decomposes >150°C (typical for oxalates) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive, Inert Atmosphere (Ar/N₂) |
Structural Composition
The compound exists as a 1:1 salt where the amino group of the thiophene ring is protonated by one carboxyl group of the oxalic acid, forming a stable ammonium carboxylate lattice.
Formula Breakdown:
-
3-Thiophenamine (Free Base): C₄H₅NS (MW: 99.15 g/mol )
-
Oxalic Acid (Anhydrous): C₂H₂O₄ (MW: 90.04 g/mol )
-
Total: 99.15 + 90.04 = 189.19 g/mol
Synthesis & Stabilization Logic
The primary technical challenge with 3-thiophenamine is its high reactivity. The electron-donating amino group at the 3-position activates the thiophene ring towards electrophilic attack and oxidative dimerization. The oxalate salt "locks" the nitrogen lone pair, significantly reducing the ring's electron density and preventing autoxidation.
Synthesis Workflow (Diagram)
The following pathway illustrates the generation of the salt from stable precursors.
Figure 1: Stabilization pathway. The free base is generated in situ or at low temperatures and immediately trapped with oxalic acid to prevent degradation.
Experimental Protocol: Salt Formation
Note: This protocol assumes the prior generation of the crude free amine via reduction of 3-nitrothiophene.
-
Extraction: Extract the crude 3-thiophenamine free base into diethyl ether (Et₂O) under a nitrogen atmosphere. Keep the solution cold (0°C).
-
Acid Preparation: Prepare a saturated solution of anhydrous oxalic acid (1.0 equivalent) in absolute ethanol.
-
Precipitation: Slowly add the oxalic acid solution to the stirred amine solution. The polarity change and salt formation will cause this compound to precipitate immediately.
-
Filtration: Filter the solid under argon flow (to prevent moisture absorption). Wash with cold diethyl ether to remove non-polar impurities.
-
Drying: Dry under high vacuum at room temperature. Store immediately at 4°C.
Characterization & Quality Control
To validate the identity of this compound, researchers should utilize Proton NMR and Elemental Analysis.
¹H-NMR Spectroscopy (DMSO-d₆)
The salt formation shifts the signals relative to the free base due to the protonation of the nitrogen.
-
δ ~ 8.0–10.0 ppm (Broad s, 3H): Ammonium protons (–NH₃⁺). This peak may be very broad or exchange with water.
-
δ ~ 7.0–7.6 ppm (m, 3H): Thiophene ring protons (H2, H4, H5).
-
Note: The oxalate counterion (C₂O₄²⁻) has no non-exchangeable protons and will not appear in the ¹H spectrum, though a broad OH peak from residual oxalic acid might be visible if stoichiometry is off.
-
Elemental Analysis (CHN)
For C₆H₅NO₄S (MW 189.19):
-
Carbon (C): 38.09%
-
Hydrogen (H): 3.73%
-
Nitrogen (N): 7.40%
-
Sulfur (S): 16.95%
Applications & Handling
Synthetic Utility
This compound is a versatile building block. To use it in synthesis, the free base must often be liberated in situ.
-
Pharmaceutical Scaffolds: Used to synthesize thienopyrimidines and other fused heterocyclic systems via amide coupling or cyclization reactions.
-
Conducting Polymers: Precursor for poly(3-aminothiophene). The oxalate is neutralized, and the monomer is electropolymerized or chemically polymerized to form conductive films for sensors or organic electronics.
Usage Workflow (Diagram)
Figure 2: Activation workflow. The salt is neutralized immediately prior to the desired reaction to minimize exposure of the unstable free amine.
Safety & Stability
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Stability: The oxalate salt is stable for months if kept dry and dark. Exposure to moisture can hydrolyze the salt or lead to clumping.
-
Disposal: Dispose of as hazardous organic waste containing sulfur and nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]
-
Jiang, H., Taranekar, P., Reynolds, J. R., & Schanze, K. S. (2009). Conjugated polyelectrolytes: synthesis, photophysics, and applications.[3] Angewandte Chemie International Edition. Retrieved from [Link]
Sources
spectroscopic data (NMR, IR, MS) of 3-Thiophenamine oxalate
[1][2]
Introduction & Chemical Identity
This compound serves as a stable precursor for 3-substituted thiophene derivatives in medicinal chemistry.[1][2] While the free amine (3-aminothiophene) is an unstable oil prone to polymerization and oxidation, the oxalate salt crystallizes as a stable solid, facilitating accurate handling and analysis.
| Property | Detail |
| IUPAC Name | Thiophen-3-amine; oxalic acid |
| CAS Number | 478149-05-2 |
| Molecular Formula | C₆H₇NO₄S (1:1 salt) |
| Molecular Weight | 189.19 g/mol |
| Structure | Thiophenium cation [C₄H₅NS]⁺[1][2] · Hydrogen Oxalate anion [C₂HO₄]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of the salt requires a polar aprotic solvent like DMSO-d₆ to solubilize the ionic lattice and prevent rapid proton exchange that might obscure the ammonium and carboxyl signals.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 10–15 mg of this compound in 0.6 mL of DMSO-d₆ (99.9% D).
-
Instrument Settings: 400 MHz or higher; Temperature: 298 K; Number of Scans (NS): 16 or 32; Relaxation Delay (D1): 1.0 s.
-
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .
¹H NMR Data (DMSO-d₆, 400 MHz)
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 8.30 – 9.50 | Broad Singlet | 4H | –NH₃⁺ / –COOH | Exchangeable protons (Ammonium + Oxalic acid).[1][2] Highly dependent on concentration and water content.[1][2][3] |
| 8.10 – 8.20 | Broad Singlet | varies | (COOH)₂ | Residual oxalic acid/hydrogen oxalate proton (often distinct at ~8.20 ppm in dry DMSO).[1] |
| 7.55 | Doublet of doublets | 1H | H-5 | Thiophene ring (α to Sulfur).[1][2] Deshielded by adjacent S and inductive effect of –NH₃⁺.[1][2] |
| 7.35 | Doublet of doublets | 1H | H-2 | Thiophene ring (between S and N).[1][2] Most deshielded due to proximity to cation.[1][2] |
| 6.95 | Doublet of doublets | 1H | H-4 | Thiophene ring (β to Sulfur).[1][2] |
Interpretation Logic:
-
Aromatic Region (6.5–8.0 ppm): Protonation of the amine converts the electron-donating –NH₂ group into an electron-withdrawing –NH₃⁺ group.[1] This causes a downfield shift (deshielding) of the ring protons compared to the free base (which typically appear at 5.9–7.1 ppm).
-
Exchangeable Region (>8.0 ppm): The ammonium protons and the acidic proton of the hydrogen oxalate anion often coalesce into a broad signal. In extremely dry DMSO, the oxalic acid proton may appear as a distinct broad singlet near 8.20 ppm.[1][2]
Infrared (IR) Spectroscopy
IR analysis confirms the salt formation by the presence of ammonium bands and carboxylate modes, distinct from the free amine.
Experimental Protocol: FT-IR (ATR)
-
Method: Attenuated Total Reflectance (ATR) on a diamond crystal.[1][2]
-
Sample: Place ~2 mg of solid salt directly on the crystal; apply high pressure.
-
Parameters: Range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 16.
Key IR Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 2800 – 3200 | ν(N–H) stretch | Ammonium (–NH₃⁺) | Broad, strong band characteristic of amine salts (overlaps C-H stretch).[1] |
| 1690 – 1720 | ν(C=O) stretch | Carboxylic Acid | Strong band from the hydrogen oxalate anion (–COOH).[1] |
| 1580 – 1620 | ν_as(COO⁻) | Carboxylate | Asymmetric stretch of the oxalate anion.[1][2] |
| 1490 – 1510 | ν(C=C) / ν(C=N) | Thiophene Ring | Aromatic ring breathing modes.[1] |
| 1200 – 1250 | ν(C–O) | Oxalate | C–O single bond stretch.[1][2] |
| 700 – 850 | γ(C–H) bend | Thiophene | Out-of-plane bending (fingerprint for 3-substitution).[1] |
Mass Spectrometry (MS)
Mass spectrometry typically dissociates the salt, detecting the cationic thiophene and anionic oxalate separately or as fragments.
Experimental Protocol: LC-MS (ESI)
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[1][2]
-
Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[1][2]
MS Data
| Ionization Mode | m/z (Mass-to-Charge) | Species | Interpretation |
| ESI (+) | 100.0 | [M+H]⁺ | Protonated 3-aminothiophene (C₄H₆NS⁺).[1] Base peak.[1][2][3] |
| ESI (+) | 141.0 | [M+H+CH₃CN]⁺ | Acetonitrile adduct (if ACN is used as mobile phase).[1] |
| ESI (-) | 89.0 | [M–H]⁻ | Hydrogen Oxalate anion (HC₂O₄⁻). |
| ESI (-) | 44.9 | [M–H–CO₂]⁻ | Formate fragment (loss of CO₂ from oxalate). |
Analytical Workflow & Logic
The following diagram illustrates the logical flow for validating the identity of this compound, highlighting the separation of cation and anion signals.
Caption: Analytical workflow separating the salt into detectable cation/anion signatures across three modalities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22047570, Thiophen-3-amine oxalate. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for Oxalic Acid shift in DMSO). Retrieved from [Link]
-
MassBank Europe. Mass Spectrum of Aminothiophene Derivatives. Retrieved from [Link]
Methodological & Application
Application Note: Protocol for the Synthesis of Thiophene-Containing Polymers using 3-Thiophenamine Oxalate
Executive Summary & Scientific Rationale
The synthesis of amine-functionalized polythiophenes is a critical workflow in the development of conductometric biosensors and conjugated polyelectrolytes. The pendant amino group (-NH₂) serves as a vital "chemical handle" for the covalent attachment of enzymes, DNA aptamers, or antibodies.
The Central Challenge: Free 3-aminothiophene is kinetically unstable. It undergoes rapid auto-oxidation and dimerization (forming azo-like species) upon exposure to air or light, leading to undefined oligomers rather than high-molecular-weight polymers.
The Solution: This protocol utilizes 3-Thiophenamine Oxalate (CAS: 861965-63-1) as the stable precursor. The oxalate salt stabilizes the amine as an ammonium cation (
-
Chemical Oxidative Polymerization (Bulk Powder): Using anhydrous FeCl₃.[1]
-
Electrochemical Polymerization (Thin Film): Using cyclic voltammetry (CV) for sensor surface modification.
Material Specifications & Safety
Precursor Properties
| Property | Specification | Critical Note |
| Compound | This compound | Store in dark at 4°C. Hygroscopic. |
| MW | 189.19 g/mol | Stoichiometry calculations must account for the oxalate counter-ion. |
| Appearance | Off-white to beige solid | Self-Validation: If the solid is dark brown/black, significant degradation has occurred. Recrystallize from ethanol before use. |
| Solubility | Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, CHCl₃). |
Reagents
-
Oxidant: Iron(III) chloride (FeCl₃), anhydrous (98%+). Must be handled in a glovebox or desiccator.
-
Solvents: Nitromethane (CH₃NO₂), Acetonitrile (ACN), Chloroform (CHCl₃) - HPLC Grade, dried over molecular sieves.
-
Electrolyte: Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (TBAPF₆).
Pre-Experimental Considerations: The Ammonium Effect
Before initiating polymerization, researchers must understand the electronic influence of the oxalate salt.
-
Free Amine (-NH₂): Electron-donating (activates ring). Lowers oxidation potential (
). Prone to side-reactions (nucleophilic attack on the radical cation). -
Ammonium Salt (-NH₃⁺): Electron-withdrawing (deactivates ring). Increases
. -
Strategic Decision: This protocol recommends polymerizing the salt form directly or neutralizing in situ under inert atmosphere. Polymerizing the salt prevents the amine from interfering with the radical-cation propagation mechanism (head-to-tail coupling).
Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)
This method yields Poly(3-aminothiophene) powder suitable for solution processing or composite formation.
Experimental Workflow
Step 1: Solvent Preparation Prepare a binary solvent system of Nitromethane:Chloroform (1:1 v/v) .
-
Reasoning: Nitromethane dissolves the polar oxalate salt and FeCl₃; Chloroform is a good solvent for the growing polythiophene chain, preventing premature precipitation (low molecular weight).
Step 2: Oxidant Solution Dissolve FeCl₃ (4 equivalents, ~2.7 g) in 20 mL of the solvent mixture under Nitrogen flow.
-
Note: The ratio of FeCl₃:Monomer is generally 4:1 to ensure complete oxidation and doping.
Step 3: Monomer Addition (The Critical Step)
-
Dissolve This compound (1.0 g, 5.28 mmol) in 10 mL of Nitromethane.
-
Add the monomer solution dropwise to the stirring FeCl₃ solution at 0°C - 5°C (ice bath).
-
Observation: The solution should turn from orange/brown (FeCl₃) to dark green/black (doped polymer).
Step 4: Polymerization
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature (25°C) and stir for 24 hours under inert atmosphere (
Step 5: Quenching and Dedoping
-
Pour the reaction mixture into 200 mL of cold Methanol .
-
Dedoping: To obtain the neutral polymer with the free amine group, add Ammonium Hydroxide (NH₄OH) to the methanol until pH > 9.
-
Filter the black precipitate.
Step 6: Purification (Soxhlet) Perform Soxhlet extraction in the following order:
-
Methanol: Removes residual oxidant (Fe salts) and monomers.
-
Acetone: Removes oligomers.
-
Chloroform: Collects the high-molecular-weight polymer fraction.
Visualization of Chemical Pathway
Figure 1: Workflow for the oxidative polymerization of this compound using Ferric Chloride.
Protocol B: Electrochemical Polymerization (Thin Film/Sensor)
This method is preferred for coating electrodes (Gold, ITO, Glassy Carbon) for biosensing applications.
Setup Parameters
-
System: Three-electrode cell (Working: Au/ITO; Counter: Pt wire; Ref: Ag/AgCl).[7]
-
Solvent: Acetonitrile (ACN).[7]
-
Electrolyte: 0.1 M LiClO₄.
-
Monomer Conc: 10 mM this compound.
Procedure
-
Dissolution: Dissolve the electrolyte and monomer in ACN. Sonicate for 5 minutes.
-
Deoxygenation: Purge with Nitrogen for 15 minutes prior to scanning.
-
Cyclic Voltammetry (CV):
-
Scan Range: -0.2 V to +1.6 V (vs Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
Cycles: 10–20 cycles depending on desired thickness.
-
-
Self-Validation:
-
First Scan: Look for the monomer oxidation peak (irreversible) around +1.2 V to +1.4 V.
-
Subsequent Scans: Look for the growth of a broad redox couple around +0.6 V to +0.8 V. This indicates the formation of the electroactive polymer film.
-
Visual: A dark film should deposit on the working electrode.
-
Characterization & Data Interpretation
| Technique | Expected Feature | Interpretation |
| FTIR | Broad peak 3200–3400 cm⁻¹ | N-H stretching vibration (confirms amine presence). |
| FTIR | Absence of 1650–1700 cm⁻¹ | Absence of carbonyl (C=O) confirms removal of oxalate. |
| UV-Vis | ||
| Conductivity | Typical for amine-functionalized thiophenes (lower than P3HT due to H-bonding disruption). |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Reaction mixture turns black immediately upon adding FeCl₃, but no polymer precipitates in Methanol.
-
Diagnosis: Over-oxidation or formation of soluble oligomers.
-
Fix: Lower the reaction temperature to -20°C and reduce FeCl₃ ratio to 3:1.
-
-
Issue: No film growth during electropolymerization.
-
Diagnosis: The ammonium salt is too electron-poor.
-
Fix: Add a trace amount of base (Pyridine, 1 equivalent) to the electrolyte solution to shift the equilibrium toward the free amine at the electrode surface, but proceed quickly to avoid monomer degradation.
-
References
-
McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials. Link
-
Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Link
-
Li, C., et al. (2010). Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization. Journal of Physical Chemistry B. Link
-
PubChem. (2025).[8] Thiophen-3-amine oxalate Compound Summary. National Library of Medicine. Link
-
Niemi, T., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Electrochemical study of 3-(N-alkylamino)thiophenes: experimental and theoretical insights into a unique mechanism of oxidative polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Coupling of 3-Thiophenamine Oxalate with Aryl Halides
Executive Summary
3-Thiophenamine (3-aminothiophene) is a high-value heteroaromatic building block in medicinal chemistry, particularly for kinase inhibitors and bio-electronic materials. However, its utility is severely hampered by the inherent instability of the free base, which undergoes rapid oxidative polymerization upon exposure to air or ambient temperature.
To circumvent this, the compound is supplied as the 3-thiophenamine oxalate salt (CAS: 478149-05-2). While stable in storage, this salt presents a unique synthetic challenge: the free amine must be liberated in situ to participate in the catalytic cycle without allowing it time to degrade.
This guide details the "Salt-Break" strategy , providing validated protocols for Buchwald-Hartwig and SNAr couplings that integrate the neutralization step directly into the reaction workflow.
Strategic Analysis: The "Salt-Break" Challenge
The core failure mode in these reactions is not the catalytic cycle itself, but the mismanagement of the amine liberation.
-
The Problem: 3-Aminothiophene free base is electron-rich and prone to polymerization.
-
The Solution: Do not isolate the free base. Use an in situ neutralization strategy where the amine is released only as fast as the catalyst can consume it, or within a strictly inert environment.
-
The Stoichiometry Trap: The oxalate salt (
stoichiometry of amine:acid) acts as a base sink. Standard Buchwald protocols (1.2 – 1.5 eq. base) will fail because the oxalate consumes 2.0 equivalents of base immediately.-
Rule of Thumb: Use 3.5 – 4.0 equivalents of base relative to the starting oxalate salt.
-
Validated Protocols
Protocol A: The "Gold Standard" (Buchwald-Hartwig)
Best For: Aryl bromides, activated aryl chlorides, and electron-neutral partners. Mechanism: Pd(0)/Pd(II) cycle with bidentate ligands to prevent thiophene poisoning.
Reagents
-
Substrate: Aryl Halide (1.0 eq)
-
Amine Source: this compound (1.2 eq)
-
Catalyst: Pd2(dba)3 (2.5 mol% Pd typically, i.e., 1.25 mol% complex)
-
Ligand: Xantphos (5.0 mol%) – Critical: Large bite angle favors reductive elimination.
-
Base: Cs2CO3 (4.0 eq) – Milder than alkoxides, reduces background polymerization.
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Addition: Under a positive flow of Argon, add the Aryl Halide, this compound, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Note: Grinding the Cs2CO3 to a fine powder immediately before use significantly improves reproducibility.
-
-
Solvent & Sparging: Add anhydrous 1,4-Dioxane via syringe. Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid).
-
Thermal Activation: Seal the vessel. Heat to 100 °C for 12–16 hours.
-
Observation: The mixture will likely turn dark red/brown. This is normal. A black precipitate indicates catalyst death (palladium black).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
-
Caution: The product may still be sensitive to oxidation. Store under inert gas if possible.
-
Protocol B: Sterically Demanding / Deactivated Systems
Best For: Ortho-substituted aryl halides or electron-rich aryl chlorides. Strategy: Use of 3rd/4th Generation Precatalysts to ensure rapid oxidative addition.
Reagents
-
Catalyst: BrettPhos Pd G3 or tBuXPhos Pd G3 (2–5 mol%).
-
Base: NaOtBu (3.5 eq) – Stronger base required for precatalyst activation.
-
Solvent: t-Amyl Alcohol or THF.
-
Temp: 60–80 °C (Milder temp possible due to higher catalyst activity).
Protocol C: SNAr (Nucleophilic Aromatic Substitution)
Best For: Highly electron-deficient partners (e.g., 4-chloropyrimidines, 2-chloropyridines). Advantage: Metal-free, lower cost.
Methodology
-
Dissolve Aryl Halide (1.0 eq) and this compound (1.1 eq) in DMF or NMP.
-
Add DIPEA (N,N-Diisopropylethylamine) (4.0 eq).
-
Why DIPEA? It is soluble in organic media, ensuring rapid neutralization of the oxalate.
-
-
Heat to 80–120 °C. Monitor by LCMS.
-
Note: If conversion stalls, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction.
Visualizing the Mechanism
The following diagram illustrates the "Salt-Break" pathway and the critical decision points where the reaction can fail (Polymerization vs. Coupling).
Caption: The "Salt-Break" Workflow. Success depends on the rate of Amine Coordination exceeding the rate of Polymerization.
Critical Variables & Data Summary
| Variable | Recommendation | Rationale |
| Base Equivalents | 3.5 – 4.0 eq | 2.0 eq consumed by oxalate; 1.0+ eq needed for coupling. |
| Ligand Class | Bidentate (Xantphos, BINAP) | Monodentate ligands (PPh3) are easily displaced by the thiophene sulfur, poisoning the catalyst. |
| Solvent | Dioxane / Toluene | Non-polar/weakly polar solvents minimize thiophene polymerization compared to DMF/DMSO in Pd-catalysis. |
| Concentration | 0.1 M – 0.2 M | High concentration favors intermolecular polymerization of the amine. Keep it dilute. |
| Atmosphere | Argon (Strict) | Oxygen accelerates the oxidative degradation of the free amine. |
Troubleshooting Logic
If your reaction yields a black tar or low conversion, follow this decision tree:
Caption: Diagnostic Logic for 3-Thiophenamine Couplings.
References
-
Ogawa, K., Radke, K. R., Rothstein, S. D., & Rasmussen, S. C. (2001).[2] Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination.[2] The Journal of Organic Chemistry, 66(26), 9067–9070.[2]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Hartwig, J. F. (2014).[3] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.
-
BLD Pharm. (n.d.). Product Safety and Data Sheet: 3-Aminothiophene Oxalate (CAS 478149-05-2).[4]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 478149-05-2|3-Aminothiophene Oxalate|BLD Pharm [bldpharm.com]
Application Note: 3-Thiophenamine Oxalate in High-Performance Dye Synthesis
Abstract
3-Thiophenamine (3-aminothiophene) is a potent but notoriously unstable intermediate used to introduce the electron-rich thiophene moiety into azo dyes and pigments. Unlike its benzene analog (aniline), the free base of 3-thiophenamine rapidly oxidizes and polymerizes. Consequently, it is supplied as the stable oxalate salt (CAS 861965-63-1). This guide details the critical "In-Situ Liberation" protocol required to utilize this precursor effectively, ensuring high yields of bathochromically shifted azo chromophores while mitigating polymerization side reactions.
Introduction: The Thiophene Advantage
In dye chemistry, replacing a phenyl ring with a thiophene ring typically induces a bathochromic shift (red shift) of 30–60 nm due to the lower resonance energy and higher polarizability of the sulfur atom. This allows for the creation of deep violet and blue disperse dyes from relatively small molecular scaffolds.
However, the 3-position amine is electronically distinct from the more common 2-aminothiophenes (Gewald products). It possesses a unique reactivity profile where the 2-position (ortho to the amine) is highly activated, making the free base prone to rapid self-coupling.
Comparison of Precursors
| Feature | Aniline (Benzene) | 3-Thiophenamine (Free Base) | 3-Thiophenamine Oxalate |
| Stability | Stable liquid | Unstable (Polymerizes < 1 hr) | Stable Solid (Shelf-stable) |
| Electronic Character | Moderate Donor | Strong Donor (S-heterocycle) | Latent Donor |
| Diazotization Risk | Low | High (Self-coupling) | Low (Controlled release) |
| Handling | Standard | Inert atmosphere required | Standard powder handling |
Material Science & Handling
This compound acts as a "caged" reagent. The oxalic acid counter-ion stabilizes the amine by protonation, preventing the lone pair on the nitrogen from initiating oxidative coupling.
-
Appearance: Off-white to beige crystalline powder.
-
Storage: Desiccated at 4°C. Protect from light.
-
Safety: Toxic if swallowed.[1][2][3] Irritant. Use in a fume hood.
-
Solubility: Soluble in hot water; moderately soluble in alcohols; insoluble in non-polar solvents.
Mechanism of Action: The "Direct Diazotization" Strategy
To use the oxalate salt, one must not isolate the free base. Instead, the salt is subjected to direct diazotization. Strong mineral acid (HCl or H₂SO₄) displaces the weak oxalic acid, generating the amine hydrochloride in situ, which immediately reacts with the nitrosonium ion (
Workflow Diagram: Safe-Release Diazotization
The following diagram illustrates the critical pathway to avoid the unstable free base.
Caption: Figure 1. The "Safe-Release" pathway ensures the unstable free base is never accumulated, proceeding directly to the diazonium species.
Experimental Protocol: Synthesis of Thiophene-Azo Dyes
Objective: Synthesis of 4-((3-thienyl)diazenyl)-2-naphthol (Model Dye). Scale: 10 mmol basis.
Part A: Preparation of the Diazonium Salt (The Critical Step)
Rationale: Thiophene diazonium salts are less stable than benzenediazonium salts. Temperature control is non-negotiable.
-
Preparation of Acid Matrix:
-
In a 100 mL beaker, prepare 20 mL of 5M HCl.
-
Cool the acid to 0–2°C in an ice/salt bath.
-
-
Salt Addition:
-
Add 1.9 g (10 mmol) of this compound to the cold acid.
-
Note: The oxalate may not dissolve instantly. Stir vigorously. The strong HCl will displace the oxalate; the solution may remain a suspension.
-
-
Diazotization:
-
Prepare a solution of 0.75 g (11 mmol) Sodium Nitrite (NaNO₂) in 3 mL water.
-
Add the nitrite solution dropwise to the amine suspension, maintaining temperature below 5°C .
-
Observation: The suspension should clear as the diazonium salt forms. The solution will turn pale yellow/orange.
-
Stop Point: Stir for 20 minutes at 0°C. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Add urea to destroy excess nitrous acid until starch-iodide test is negative.
-
Part B: Coupling Reaction
Rationale: Thiophene diazonium species are electrophilic but sensitive to hydrolysis. Coupling must be rapid but pH-controlled.
-
Coupler Preparation:
-
Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution.
-
Cool to 0–5°C.
-
-
The Coupling:
-
Slowly pour the cold diazonium solution (Part A) into the alkaline coupler solution (Part B) with vigorous stirring.
-
Critical: Monitor pH. The acid from Part A will neutralize the base. Maintain pH ~8–9 by adding sodium acetate or dilute NaOH if necessary.
-
Observation: A deep red/violet precipitate forms immediately.
-
-
Work-up:
-
Stir for 30 minutes.
-
Filter the solid under vacuum.
-
Wash with cold water (3 x 20 mL) to remove inorganic salts (NaCl, Sodium Oxalate).
-
Recrystallize from Ethanol/Water (80:20).
-
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Cause | Corrective Action |
| Black/Brown Tar Formation | Temperature > 5°C during diazotization. | Use ice/salt bath; add nitrite slower.[4] |
| Low Yield | Hydrolysis of diazonium salt. | Reduce time between diazotization and coupling. |
| Dull Color | Incomplete coupling or pH drift. | Ensure pH stays >7 during coupling. |
QC Validation (NMR)
The oxalate salt has a distinct signature compared to the free base or dye.
-
¹H NMR (DMSO-d₆) of Oxalate Salt:
-
Thiophene protons: δ 7.0–7.6 ppm (Multiplets).
-
Ammonium protons (-NH₃⁺): Broad singlet > 8.0 ppm.
-
Oxalic Acid: Broad singlet ~10–12 ppm (exchangeable).
-
Logic Map: Mechanism of Electrophilic Substitution
The following diagram details the electronic movement during the coupling phase, highlighting the role of the electron-rich thiophene ring.
Caption: Figure 2. Mechanism of azo coupling. The thiophene diazonium ion acts as the electrophile attacking the electron-rich naphthol ring.
References
- Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. John Wiley & Sons.
-
PubChem. (2023). Compound Summary: Thiophen-3-amine oxalate.[1][3][5] National Library of Medicine. Link
-
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28. Link
-
Rapoport, H. (1951). The Synthesis of 3-Aminothiophene. Journal of the American Chemical Society. (Foundational work on the instability of the free base). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Thiophenamine Oxalate
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the purification of 3-thiophenamine oxalate from various reaction mixtures. As a Senior Application Scientist, I understand that achieving high purity is paramount for the success of your research and development endeavors. This center provides in-depth, practical guidance in a user-friendly question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is off-white/colored. What are the likely causes and how can I obtain a pure white solid?
A1: Discoloration is a common issue when working with aromatic amines like 3-thiophenamine. The primary culprits are typically trace impurities formed during the synthesis or degradation of the product. These impurities are often highly colored, conjugated molecules.
Root Causes:
-
Oxidation: 3-Aminothiophenes can be susceptible to air oxidation, leading to the formation of colored polymeric byproducts. This is exacerbated by exposure to light and heat.
-
Residual Starting Materials or Byproducts: If the preceding synthesis, such as a Gewald reaction, was incomplete or generated side products, these can persist and impart color. Common colored impurities can arise from complex sulfur-containing side reactions.
-
Degradation: The thiophene ring, especially when activated by an amino group, can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other degradation pathways that produce colored species.
Troubleshooting Steps:
-
Recrystallization with Decolorizing Carbon: This is the most effective first step. Activated carbon has a high surface area that readily adsorbs colored impurities.[1]
-
Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to explore include alcohol/water mixtures (e.g., ethanol/water, isopropanol/water) or polar aprotic solvents.[2]
-
Minimize Heat and Light Exposure: During purification, protect your sample from prolonged exposure to high heat and direct light to prevent further degradation. Use an amber flask or cover your glassware with aluminum foil.
Q2: What is the best approach to remove unreacted starting materials and other non-colored impurities?
A2: Recrystallization is the primary method for removing most soluble and insoluble impurities. The key is to select an appropriate solvent system.
General Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude this compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show a significant difference in solubility at these two temperatures. Potential solvents include methanol, ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.[3]
-
Dissolution: In a suitable flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: My yield is very low after recrystallization. What can I do to improve it?
A3: Low recovery during recrystallization is a common problem and can often be rectified by optimizing the procedure.
Troubleshooting Low Yield:
-
Excess Solvent: Using too much solvent during the initial dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Mother Liquor Recovery: The mother liquor will still contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be less pure than the first.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Recrystallization Solvent Selection
A logical, step-by-step approach to selecting the optimal recrystallization solvent is crucial for achieving high purity and yield.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Testing: Place a small amount (e.g., 20-30 mg) of your crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will result in the formation of well-defined crystals with a significant amount of solid coming out of solution upon cooling.
Data Presentation: Illustrative Solubility Characteristics
| Solvent System | Solubility at 25°C | Solubility at Boiling | Recrystallization Potential |
| Water | Low | Moderate | Good |
| Methanol | Moderate | High | Fair (potential for loss in mother liquor) |
| Ethanol | Low | High | Excellent |
| Isopropanol | Very Low | Moderate | Good |
| Acetonitrile | Low | High | Excellent |
| Ethanol/Water (e.g., 9:1) | Low | High | Excellent (can fine-tune solubility) |
This table is illustrative. Actual solubilities should be determined experimentally.
Diagram: Recrystallization Workflow
Caption: A systematic workflow for the purification of this compound by recrystallization.
Guide 2: Decolorization Using Activated Carbon
This guide provides a detailed protocol for removing colored impurities.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Following the selection of an appropriate solvent, dissolve the crude this compound in the minimum amount of hot solvent.
-
Cooling: Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.[2]
-
Reheating and Mixing: Gently reheat the solution to boiling for a few minutes while swirling to ensure maximum adsorption of impurities by the carbon.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. It is crucial to use a fluted filter paper to speed up the filtration and prevent premature crystallization in the funnel.
-
Crystallization and Isolation: Proceed with the cooling and isolation steps as described in the general recrystallization protocol.
Diagram: Logic for Decolorization
Caption: The logical steps for removing colored impurities using activated carbon.
Guide 3: Purification via Salt Formation and Back-Extraction
If recrystallization of the oxalate salt is problematic, purification of the free amine followed by re-formation of the oxalate salt can be an effective alternative.
Experimental Protocol: Purification of 3-Thiophenamine Free Base
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Add a base, such as a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide, until the solution is basic (pH > 8). This will convert the this compound to the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent in which 3-thiophenamine is soluble, such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 3-thiophenamine free base.
-
Re-formation of the Oxalate Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., ethanol or isopropanol) and add a solution of oxalic acid in the same solvent dropwise with stirring. The this compound salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
Lenntech. Solvent Polarity Chart. [Link]
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Han, T., Wang, Y., Li, H. L., Luo, X., & Deng, W. P. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(4), 1538-1542.
-
Biotage. How can I remove color from my reaction product?[Link]
-
University of Rochester, Department of Chemistry. Recrystallization - Single Solvent. [Link]
- Chiesi, V., et al. (2023). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. ACS Omega, 8(3), 3247-3257.
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Chiemivall. Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]
Sources
Technical Support Center: Optimization of 3-Thiophenamine Oxalate Coupling Reactions
Welcome to the technical support center for the optimization of reaction parameters for 3-Thiophenamine Oxalate coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your coupling reactions. The methodologies discussed are grounded in established principles of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, tailored to the unique characteristics of this compound.
Introduction: Navigating the Nuances of 3-Thiophenamine Coupling
The palladium-catalyzed cross-coupling of 3-thiophenamine with aryl or heteroaryl halides is a powerful transformation for the synthesis of diverse N-aryl-3-thiophenamine scaffolds, which are prevalent in medicinal chemistry and materials science. However, the use of 3-thiophenamine as its oxalate salt, a common and stable form of this reagent, introduces specific considerations that must be addressed for successful and reproducible outcomes. This guide will walk you through common challenges and their solutions, backed by scientific principles and practical expertise.
Troubleshooting Guide: From Low Yield to Complex Impurities
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination of this compound can stem from several factors, primarily related to catalyst activity, base effectiveness, and reagent stability.
-
Insufficient Base: A critical point to remember is that this compound is an amine salt. The oxalate dianion will consume two equivalents of your base before the 3-thiophenamine can be deprotonated to participate in the catalytic cycle. Therefore, you must use at least three equivalents of a strong base: two to neutralize the oxalic acid and one to deprotonate the aminothiophene for the catalytic cycle.
-
Catalyst Inactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed. The sulfur atom in the thiophene ring can also potentially coordinate to the palladium center, sometimes hindering catalytic activity. The choice of a suitable ligand is crucial to mitigate this.
-
Inappropriate Ligand Choice: The ligand is arguably the most important factor for a successful Buchwald-Hartwig reaction. For an electron-rich heteroaromatic amine like 3-thiophenamine, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide or homocoupling. What is causing this and how can I minimize it?
Answer:
Side product formation is often indicative of an imbalance in the rates of the catalytic cycle steps or catalyst decomposition.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by moisture or other protic sources in the reaction mixture. Ensure your reagents and solvents are anhydrous. Using a slightly less reactive but more sterically hindered base can sometimes suppress this side reaction.
-
Homocoupling: The formation of biaryl products from the aryl halide is often a sign of catalyst decomposition to palladium black, which can catalyze this undesired reaction. Again, robust ligands that stabilize the active palladium species are key. Additionally, ensuring a well-stirred, homogeneous reaction mixture can prevent localized high concentrations of reagents that might favor homocoupling.
-
Potential for Oxalate Interference: While the primary role of oxalate is as a counter-ion, under certain conditions, oxalate could potentially coordinate to the palladium center.[1] This might alter the catalyst's activity or stability. If you suspect this is an issue, consider a pre-stirring step of the this compound with the base for a short period before adding the catalyst and aryl halide to ensure the free amine is generated in situ.
Question 3: My product appears to be degrading during the reaction or workup. How can I improve its stability?
Answer:
N-aryl-3-thiophenamines can be susceptible to oxidation, especially at elevated temperatures and in the presence of air.
-
Reaction Conditions: If you suspect product degradation, try running the reaction at a lower temperature for a longer period. While higher temperatures generally increase reaction rates, they can also accelerate decomposition pathways.
-
Workup Procedure: During the workup, minimize exposure to air and strong light. A common practice is to quench the reaction with a saturated aqueous solution of ammonium chloride. When extracting your product, use degassed solvents. For purification by column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine product on the acidic silica surface.
Frequently Asked Questions (FAQs)
Q1: Can I use the free base of 3-thiophenamine instead of the oxalate salt?
A1: Yes, if you can obtain or synthesize the free base and it is sufficiently stable. The free base of 3-thiophenamine can be prone to oxidation and discoloration. The oxalate salt is often used due to its enhanced stability and longer shelf-life. If you use the free base, you will only need one equivalent of base in your reaction.
Q2: Which palladium precursor is best for this reaction?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources, modern palladium pre-catalysts, such as the Buchwald or Hartwig pre-catalysts (e.g., G3 or G4 palladacycles), are often more efficient.[2] These pre-catalysts are air-stable and readily form the active Pd(0) species in solution, leading to more reproducible results.[2]
Q3: What is the best choice of base for this coupling?
A3: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices that provide high reaction rates.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[4]
| Base | Advantages | Disadvantages |
| NaOtBu, KOtBu | High reactivity, often allowing for lower catalyst loadings and temperatures. | Incompatible with many electrophilic functional groups (e.g., esters, ketones). |
| LHMDS | Good for substrates with protic functional groups. | Air and moisture sensitive solid. |
| Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance. | May require higher catalyst loadings and longer reaction times. |
Q4: How do I choose the right solvent?
A4: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are very common and effective choices. The solvent should be able to dissolve the substrates and the palladium complex. The choice of solvent can also influence the solubility and effectiveness of the base.[5]
Q5: How do I effectively purify my N-aryl-3-thiophenamine product?
A5: Purification can often be achieved by column chromatography on silica gel. As mentioned earlier, deactivating the silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent system (e.g., hexanes/ethyl acetate) is highly recommended to prevent product decomposition. Alternatively, if the product is crystalline, recrystallization can be an effective purification method. For removing unreacted starting materials like boronic acids (if used in a Suzuki-type coupling), a dilute base wash during the workup can be effective.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the optimization of your specific reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen phosphine ligand (typically 1-4 mol%), the palladium precursor (typically 0.5-2 mol%), and the base (e.g., NaOtBu, 3.5 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine if necessary) or recrystallization.
-
Workflow for a Typical Buchwald-Hartwig Reaction:
Caption: A typical experimental workflow for the Buchwald-Hartwig coupling of this compound.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
-
Wikipedia. (2023, November 26). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
- Ziu, C., et al. (2014). Thermodynamics for complex formation between palladium(ii) and oxalate. Dalton Transactions, 43(42), 16066–16075.
- Christmann, U., & Vilar, R. (2005). Palladium-Catalysed C-N and C-O coupling–a practical guide from an industrial vantage point.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Johansson, M. H., et al. (2014). Thermodynamics for complex formation between palladium(ii) and oxalate. Dalton Transactions, 43(42), 16066-16075.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts.
-
Ramadhan, U. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. Retrieved from [Link]
- Norrby, P.-O., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(1), 17-27.
- Colacot, T. J. (Ed.). (2015).
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium (ii). Journal of the American Chemical Society, 133(7), 2116-2119.
- Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
- Vautravers, N., et al. (2011). Palladium-Catalyzed C, N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Tetrahedron Letters, 52(33), 4281-4284.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.
Sources
removal of impurities from commercial 3-Thiophenamine oxalate
Technical Support Center: Purification & Handling of 3-Thiophenamine Oxalate
Topic: Removal of Impurities from Commercial this compound CAS: 478149-05-2 (Salt), 17755-15-8 (Free Base) Molecular Weight: 189.19 g/mol (Oxalate Salt)
Executive Summary & Stability Profile
The Core Challenge: 3-Thiophenamine (3-aminothiophene) is an electron-rich heteroaromatic amine that is notoriously unstable in its free base form. It undergoes rapid oxidative polymerization upon exposure to air, turning from a colorless oil to a red, then black, tar.
The Solution: Commercial suppliers provide the oxalate salt (1:1 stoichiometry) to stabilize the amine. The oxalic acid protonates the amine group, reducing the electron density on the thiophene ring and preventing oxidative coupling. However, commercial batches often arrive partially degraded (pink/brown) or containing excess oxalic acid.
Support Directive: Do NOT attempt to isolate the free base for storage. Perform purification on the oxalate salt, and liberate the free base only in situ or immediately prior to use.
Diagnostic Triage: Visual Inspection
Before initiating any chemical intervention, assess the material state using the table below.
| Visual Appearance | Status | Likely Impurities | Recommended Action |
| White / Off-White Crystalline Solid | High Purity (>97%) | Negligible. | Use as received. Store at -20°C under Argon. |
| Pink / Pale Red Powder | Mild Oxidation | Trace oxidative coupling products (dimers). | Protocol B (Trituration) is usually sufficient. |
| Brown / Tan Clumps | Moderate Degradation | Significant oxidation; residual solvent/mother liquor. | Protocol A (Recrystallization) required. |
| Black / Sticky Tar | Severe Polymerization | Polythiophenes. | Discard. Purification is likely uneconomical; yield will be <10%. |
Purification Protocols
Protocol A: Recrystallization (For Moderate Impurities)
Use this when the material is brown or has a lower melting point than expected.
The Logic: Oxalate salts are typically soluble in hot polar protic solvents (Methanol, Ethanol) but insoluble in non-polar ethers. We utilize this solubility differential to reject oxidized impurities which often remain in the mother liquor.
Reagents:
-
Methanol (MeOH) - HPLC Grade
-
Diethyl Ether (Et₂O) or MTBE - Stabilizer free preferred
-
Activated Charcoal (optional, for color removal)
Step-by-Step:
-
Dissolution: Place the crude this compound in a round-bottom flask. Add the minimum amount of hot Methanol (50-60°C) required to fully dissolve the solid.
-
Note: If a black residue remains undissolved, filter it off immediately while hot.
-
-
Decolorization (Optional): If the solution is dark red/brown, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through a Celite pad.
-
Crystallization: Allow the filtrate to cool to room temperature.
-
Slow Method (Higher Purity): Place the flask in a chemically resistant sealed container with an open vial of Diethyl Ether (vapor diffusion).
-
Fast Method: Add Diethyl Ether dropwise to the stirring methanol solution until a persistent turbidity is observed. Cool to 4°C or -20°C overnight.
-
-
Collection: Filter the white needles under an inert atmosphere (Nitrogen blanket) if possible.
-
Drying: Dry under high vacuum at room temperature. Avoid heating >40°C during drying to prevent decarboxylation or degradation.
Protocol B: Trituration (The "Wash" Method)
Use this for pink/pale red powders to remove surface oxidation.
The Logic: Oxidized thiophene oligomers are often more soluble in cold acetone or ether than the crystalline oxalate salt.
-
Suspend the solid in cold Acetone or Diethyl Ether (0°C).
-
Sonicate briefly (30 seconds) to break up clumps.
-
Filter rapidly. The filtrate will likely be colored (red/orange), while the filter cake should remain white/off-white.
-
Wash with one portion of cold ether and dry.
Advanced Handling: Free Base Generation
CRITICAL WARNING: The free base (3-thiophenamine) is unstable. Never store it.
Protocol C: In-Situ Free Basing (Recommended)
Best for reactions like amidation, reductive amination, or coupling.
-
Suspend the purified This compound in the reaction solvent (e.g., DCM, THF).
-
Add a tertiary amine base (e.g., Triethylamine, DIPEA) or an inorganic base (e.g., NaHCO₃, K₂CO₃) directly to the reaction vessel.
-
Stoichiometry: You need at least 2 equivalents of base (1 eq to neutralize oxalic acid, 1 eq to free the amine).
-
-
Proceed immediately with the addition of the electrophile.
Protocol D: Isolation of Free Base (High Risk)
Only perform if the reaction is sensitive to oxalate salts.
-
Setup: Degas all solvents with Argon/Nitrogen.
-
Partition: Suspend the oxalate salt in DCM (Dichloromethane).
-
Neutralization: Add cold saturated NaHCO₃ solution. Shake gently.
-
Extraction: Separate the organic layer.[1] Wash quickly with brine.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate) for <5 minutes.
-
Use: Filter and use the DCM solution immediately . Do not concentrate to dryness if possible. If concentration is required, do not heat; use a rotary evaporator with a cold bath.
Troubleshooting & FAQs
Q1: My product turned purple after filtration. What happened? A: This is the "Thiophene Bloom." Trace amounts of the free amine on the surface reacted with oxygen. This often happens if the washing solvent was not degassed or if the vacuum was pulled for too long, drawing air through the cake. Solution: Wash with degassed ether and store under Argon immediately.
Q2: Can I use water for recrystallization? A: Generally, no . While oxalate salts are water-soluble, heating 3-thiophenamine in water can accelerate hydrolysis or polymerization. Alcohols are safer.
Q3: The NMR shows a peak at ~12 ppm. Is this an impurity?
A: No. This is likely the oxalic acid proton or the ammonium proton (
Workflow Diagrams
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the appropriate purification method based on visual degradation markers.
Figure 2: In-Situ Free Basing Workflow
Caption: Recommended workflow for using this compound in synthesis without isolating the unstable free base.
References
-
Compound Identity & Properties: PubChem. Thiophen-3-amine oxalate.[2][3][4][5][6][7][8] National Library of Medicine. [Link]
-
Synthesis & Reactivity: Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[9] Synlett, 2010.[9] [Link]
-
Stability Context (Related Structures): Synthesis of Benzo[b]thiophene Carboxamides. University of Chile Repository. (Discusses instability of thiophene amine intermediates). [Link]
Sources
- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-AMinothiophene Oxalate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. 3-AMinothiophene Oxalate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. 3-Aminothiophene Oxalate | CymitQuimica [cymitquimica.com]
- 5. pdf-archive.com [pdf-archive.com]
- 6. 3-Aminothiophene oxalate [oakwoodchemical.com]
- 7. THIOPHENE-2-THIOCARBOXAMIDE | 20300-02-1 [chemicalbook.com]
- 8. US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents [patents.google.com]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Thiophenamine Oxalate
For researchers, scientists, and drug development professionals, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reproducible research. 3-Thiophenamine oxalate, a key building block in the synthesis of various pharmaceutical compounds, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical techniques, grounded in scientific principles and practical application, to facilitate a comprehensive characterization of this important molecule.
The Importance of a Multi-Technique Approach
Relying on a single analytical technique for the characterization of a salt like this compound is fraught with risk. The molecule is composed of an organic base (3-Thiophenamine) and an organic acid (oxalic acid), each with distinct chemical properties. A comprehensive analysis, therefore, necessitates a suite of orthogonal techniques that, in concert, provide an unambiguous and holistic understanding of the material. This guide will explore the utility of chromatographic, spectroscopic, and thermal analysis techniques, offering insights into not only what to do but why each step is critical.
Chromatographic Techniques: The Gold Standard for Purity and Quantification
Chromatographic methods are indispensable for separating this compound from potential impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal technique for assessing the purity of this compound. Due to the polar nature of the amine salt, a reversed-phase HPLC method is typically the most effective.
Causality Behind Experimental Choices:
-
Reversed-Phase Column (C18): A C18 column is chosen for its hydrophobic stationary phase, which provides good retention and separation of moderately polar aromatic compounds like 3-Thiophenamine.
-
Acidified Mobile Phase: The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves a dual purpose. It protonates the amine group, ensuring its consistent ionization state and preventing peak tailing. It also improves the interaction of the analyte with the stationary phase, leading to better peak shape and resolution.
-
UV Detection: The thiophene ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The selection of the detection wavelength should be based on the UV-Vis spectrum of 3-Thiophenamine to maximize sensitivity.
Comparative Analysis of HPLC Methods:
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale for Comparison |
| Mobile Phase | 70% Water (0.1% Formic Acid) : 30% Acetonitrile | A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient: 10-90% B over 15 min | To compare the effectiveness of a simple, rapid isocratic method versus a more comprehensive gradient method for resolving a wider range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Identical columns to ensure a direct comparison of the elution methods. |
| Detection | UV at 254 nm | UV at 254 nm | Common wavelength for aromatic compounds. |
| Pros | Faster run times, simpler method. | Better resolution of complex mixtures, can elute strongly retained impurities. | Highlights the trade-off between speed and resolving power. |
| Cons | May not resolve all impurities, potential for co-elution. | Longer run times, more complex method development. | Emphasizes the importance of method suitability for the intended purpose (e.g., routine QC vs. impurity profiling). |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC or equivalent with a DAD.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.[2]
-
Detection: Diode Array Detector, monitoring at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Visualization of the Analytical Workflow:
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary tool for purity, GC-MS can be valuable for identifying volatile impurities or for the analysis of the free base, 3-Thiophenamine, if desired. The oxalate salt itself is not volatile and would require derivatization or pyrolysis for GC analysis. However, analyzing the free amine can provide complementary information.
Causality Behind Experimental Choices:
-
Derivatization (Optional but Recommended): Amines can exhibit poor peak shape in GC. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond to a less polar N-Si bond, improving peak shape and volatility.
-
Capillary Column: A mid-polarity capillary column (e.g., DB-5ms) provides good separation for a wide range of organic compounds.
-
Mass Spectrometry Detection: MS detection is crucial for the identification of unknown impurities by providing mass-to-charge ratio information and fragmentation patterns.
Experimental Protocol: GC-MS of 3-Thiophenamine (Free Base)
-
Sample Preparation: Dissolve a small amount of this compound in a basic aqueous solution (e.g., 1M NaOH) to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane.
-
Derivatization (Optional): To a portion of the organic extract, add an excess of a derivatizing agent (e.g., BSTFA) and heat to complete the reaction.
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Analysis: The resulting chromatogram will show peaks for 3-Thiophenamine and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques are essential for confirming the identity and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent, such as DMSO-d₆ or D₂O, is required to dissolve the sample without generating large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for amine salts due to its high polarity.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.
Expected NMR Data for this compound (in DMSO-d₆):
| Technique | Expected Chemical Shifts (ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | ~7.0-7.5 | Multiplets | Thiophene ring protons |
| ~5.0-6.0 | Broad singlet | NH₃⁺ protons | |
| ¹³C NMR | ~165 | Singlet | Oxalate carbonyl carbon |
| ~110-140 | Multiple signals | Thiophene ring carbons |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Instrument Parameters:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire with proton decoupling, requiring a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. For this compound, it can confirm the presence of the amine salt, the thiophene ring, and the oxalate counter-ion.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a modern, convenient technique that requires minimal sample preparation. The solid sample is simply placed in contact with a crystal (e.g., diamond or germanium).
-
Spectral Regions of Interest: Specific regions of the infrared spectrum correspond to the vibrations of particular functional groups.
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 | N-H stretch (broad) | Ammonium (NH₃⁺) |
| ~1700 | C=O stretch | Carboxylate (oxalate) |
| ~1600 | N-H bend | Ammonium (NH₃⁺) |
| ~1400-1500 | C=C stretch | Thiophene ring |
| ~800-700 | C-H out-of-plane bend | Thiophene ring |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Analysis: The resulting spectrum should be background-corrected. Identify the characteristic absorption bands and compare them to reference spectra or theoretical predictions.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis and to confirm the presence of the thiophene chromophore.
Causality Behind Experimental Choices:
-
Solvent: A UV-transparent solvent, such as methanol or acetonitrile, is required.
-
Concentration: The concentration of the sample should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.2-1.0 AU).
Expected UV-Vis Absorption for this compound:
-
λmax: Expected in the range of 230-280 nm, characteristic of a substituted thiophene.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 0.01 mg/mL).
-
Data Acquisition: Use a calibrated spectrophotometer. Record the spectrum from 200 to 400 nm using a methanol blank.
-
Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can analyze the intact salt or the protonated amine.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is ideal for polar and ionic compounds. In positive ion mode, it will detect the protonated 3-Thiophenamine cation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expected Mass Spectrum Data for 3-Thiophenamine:
-
Positive Ion Mode (ESI): A prominent peak corresponding to the protonated 3-Thiophenamine [M+H]⁺ at m/z 100.01.
-
Fragmentation: Further fragmentation (MS/MS) of the parent ion can provide structural information about the thiophene ring and the amine group. The molecular ion peak in amines is typically an odd number.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for LC-MS, such as 50:50 water:acetonitrile with 0.1% formic acid.
-
LC-MS Conditions:
-
Use the HPLC conditions described in section 2.1, with the eluent directed to the ESI source of the mass spectrometer.
-
MS Detector: A time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Ionization Mode: ESI positive.
-
Mass Range: 50-500 m/z.
-
-
Analysis: Extract the mass spectrum for the chromatographic peak of interest. The accurate mass can be used to confirm the elemental formula.
Thermal Analysis: Assessing Stability and Composition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability, decomposition profile, and presence of solvates or hydrates.
Causality Behind Experimental Choices:
-
Inert Atmosphere: TGA is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium and reproducible results.
Expected Thermal Behavior of this compound:
| Technique | Expected Observation | Interpretation |
| DSC | Endotherm | Melting of the salt. |
| Exotherm | Decomposition. | |
| TGA | Weight loss steps | Decomposition of the oxalate and then the thiophenamine moiety. The theoretical weight loss for each step can be calculated. |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.
-
Instrument Conditions:
-
Instrument: TA Instruments SDT Q600 or equivalent.
-
Temperature Program: Ramp from ambient to 600 °C at 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Analysis: The TGA thermogram will show weight loss as a function of temperature, while the DSC curve will show heat flow. These can be used to determine melting point, decomposition temperature, and stoichiometry of decomposition.
Visualization of Technique Inter-relationships:
Caption: Inter-relationship of analytical techniques.
Conclusion
The comprehensive characterization of this compound is a critical step in drug development and chemical research. A single technique provides only a piece of the puzzle. By employing a combination of chromatographic, spectroscopic, and thermal methods, a complete and robust analytical profile can be established. This guide has outlined the fundamental principles, practical considerations, and comparative advantages of each technique, providing a solid framework for the development of self-validating analytical protocols. The causality-driven approach to method selection and the detailed experimental workflows presented herein are designed to empower researchers to achieve accurate and reliable characterization of this important chemical entity.
References
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Thiophenamine Oxalate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of starting materials and intermediates are non-negotiable. 3-Thiophenamine is a critical building block in the synthesis of numerous pharmaceutical agents, agrochemicals, and dyes[1]. Its reliable characterization is paramount to ensure the integrity and efficacy of the final products. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Thiophenamine Oxalate, a common salt form of the parent amine. We will delve into the rationale behind experimental choices, compare NMR with other analytical techniques, and provide detailed protocols for obtaining high-quality data.
The Rationale for Oxalate Salt Formation in NMR Analysis
While 3-thiophenamine can be analyzed in its freebase form, its conversion to the oxalate salt offers several advantages for NMR spectroscopy. The free amine is susceptible to oxidation and degradation, which can lead to complex and difficult-to-interpret spectra due to the presence of impurities. The formation of the oxalate salt enhances the compound's stability, leading to cleaner and more reproducible NMR data. Furthermore, the salt form often improves solubility in common deuterated solvents used for NMR, such as DMSO-d₆ or D₂O.
The presence of the oxalate counter-ion also serves as an internal reference for the integration of the ¹H NMR spectrum, allowing for a more accurate determination of the ratio between the cation (3-thiophenaminium) and the anion (oxalate).
¹H and ¹³C NMR Spectral Analysis of this compound
The following sections detail the expected ¹H and ¹³C NMR spectra of this compound. The chemical shifts are predicted based on the analysis of similar thiophene derivatives and the known spectral data for oxalic acid[2][3][4][5].
Predicted ¹H NMR Spectrum
In a typical polar aprotic solvent like DMSO-d₆, the ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the 3-thiophenaminium cation and the oxalate anion.
3-Thiophenaminium Cation:
-
H2, H5, and H4: The three protons on the thiophene ring will appear as multiplets in the aromatic region, typically between δ 6.0 and 8.0 ppm. The electron-withdrawing effect of the ammonium group (-NH₃⁺) will deshield these protons compared to the free amine. The coupling patterns will be complex due to spin-spin coupling between adjacent protons.
-
-NH₃⁺: The protons of the ammonium group are expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on the solvent, concentration, and temperature.
Oxalate Anion:
-
The protons of the carboxylic acid groups of oxalic acid will also appear as a broad singlet, typically in the downfield region of the spectrum (δ > 10 ppm) in DMSO-d₆. The integration of this peak relative to the thiophene ring protons can confirm the stoichiometry of the salt.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of both the 3-thiophenaminium cation and the oxalate anion.
3-Thiophenaminium Cation:
-
C2, C5, C3, and C4: The four carbons of the thiophene ring are expected to resonate in the aromatic region of the spectrum, typically between δ 100 and 140 ppm. The carbon atom attached to the ammonium group (C3) will be significantly influenced by its electronic effect.
-
The chemical shifts of the thiophene carbons are sensitive to the protonation state of the amine[6].
Oxalate Anion:
-
The two equivalent carboxyl carbons of the oxalate anion will appear as a single peak in the downfield region of the spectrum, typically around δ 160-170 ppm[2].
Visualizing the Structure and NMR Assignments
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound and the expected assignment of the NMR signals.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms, purity assessment. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires soluble samples. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C-S). | Fast, requires minimal sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, can identify unknown compounds. | Can be destructive, may not distinguish between isomers. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution and sensitivity, widely applicable. | Requires method development, can be time-consuming. |
| Elemental Analysis | Elemental composition (C, H, N, S). | Provides fundamental compositional data. | Does not provide structural information, requires a relatively large amount of sample. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.
-
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
Conclusion
The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy, in conjunction with other analytical techniques, is essential for ensuring its quality and suitability for downstream applications. By understanding the principles behind the spectral data and following robust experimental protocols, researchers can confidently characterize this important chemical intermediate. The formation of the oxalate salt provides a stable and soluble form of 3-thiophenamine, facilitating the acquisition of high-quality, reproducible NMR spectra. This guide serves as a foundational resource for scientists and professionals dedicated to the rigorous standards of modern chemical analysis.
References
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... - ResearchGate. Retrieved from [Link]
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Preprints.org. (n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
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PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from [Link]
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PubChem - NIH. (n.d.). Oxalic Acid. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). Oxalicacid. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxalic acid dihydrate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Thiophen-3-amine oxalate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Thiophenamine Oxalate and Other Aminothiophenes
For researchers, scientists, and professionals in drug development, the selection of the correct building block is a critical decision that dictates the trajectory of a synthetic route. Aminothiophenes are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, not all aminothiophenes are created equal. The positional isomerism of the amino group on the thiophene ring fundamentally alters the molecule's electronic properties and, consequently, its chemical reactivity.
This guide provides an in-depth comparison of the reactivity of 3-thiophenamine, often supplied as its stable oxalate salt, with its more commonly encountered counterpart, 2-aminothiophene. We will explore the electronic underpinnings of their reactivity, compare their performance in key synthetic transformations, and provide practical, field-proven insights to guide your experimental design.
Electronic Landscape: The Decisive Role of Isomerism
The thiophene ring is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene.[3] The introduction of an amino group (-NH₂), a powerful electron-donating group, further activates the ring through resonance, dramatically increasing its nucleophilicity. The critical difference between 2- and 3-aminothiophene lies in where this activation is directed.
-
2-Aminothiophene: The amino group at the C2 position directs electrophilic attack primarily to the C5 and, to a lesser extent, the C3 positions. The C5 position is particularly activated, as the positive charge in the sigma complex intermediate can be delocalized onto both the sulfur atom and the nitrogen atom, providing significant stabilization.
-
3-Aminothiophene: With the amino group at C3, the electronic landscape shifts. The strongest activation is now directed to the C2 and C4 positions. The C2 position, being adjacent to the sulfur atom, is the most nucleophilic and the primary site for electrophilic substitution.
This differential activation is the cornerstone of their distinct reactivity profiles and is visualized in the resonance structures below.
Caption: Resonance contributors illustrating electrophilic activation sites.
The Practical Implications: Reactivity in Key Transformations
Understanding the electronic differences allows us to predict and rationalize the behavior of these isomers in common synthetic reactions.
A. Electrophilic Aromatic Substitution (SEAr)
This class of reactions most vividly showcases the divergent reactivity of aminothiophene isomers.
-
Halogenation, Nitration, and Sulfonation:
-
2-Aminothiophenes are exceptionally reactive. Reactions with electrophiles like Br₂ or NBS (N-Bromosuccinimide) often lead to poly-substitution at the C3 and C5 positions, making regiocontrol challenging. The high reactivity and sensitivity to strong acids make direct nitration or sulfonation difficult, often causing decomposition or polymerization.
-
3-Aminothiophenes are also highly reactive but exhibit superior regioselectivity. Electrophilic attack occurs predictably at the C2 position. This allows for the clean introduction of a single substituent.
-
Expert Insight (Trustworthiness): For both isomers, N-protection is a crucial and almost mandatory strategy. Converting the amine to an amide (e.g., acetamide) moderates its activating effect, prevents N-substitution side reactions with catalysts (like in Friedel-Crafts), and ensures clean, regioselective C-functionalization. The directing effects remain the same (C5 for the 2-isomer, C2 for the 3-isomer), but the reaction becomes far more controllable.
-
-
Friedel-Crafts Acylation:
-
Direct acylation of aminothiophenes is often problematic due to the basic amino group coordinating with the Lewis acid catalyst.[4]
-
Using the N-acetylated derivatives is the standard, reliable protocol.
-
N-acetyl-2-aminothiophene undergoes acylation at the C5 position.
-
N-acetyl-3-aminothiophene is acylated at the C2 position.
-
-
B. Diazotization Reactions
The stability of the resulting diazonium salt is a critical point of divergence with significant synthetic consequences.
-
2-Aminothiophenes: The diazonium salts derived from 2-aminothiophenes are notoriously unstable, particularly if the C5 position is unsubstituted.[5] They are prone to self-coupling and dimerization, severely limiting their utility in Sandmeyer-type reactions.[5] This instability can be mitigated by "blocking" the C5 position with a substituent, such as a nitro group.[5]
-
3-Aminothiophenes: In stark contrast, 3-aminothiophenes form comparatively stable diazonium salts. This stability opens the door to a wide array of subsequent transformations (Sandmeyer, Schiemann, etc.), allowing the amino group to be replaced with halides, cyano, hydroxyl, and other functionalities. This represents a major synthetic advantage for the 3-amino isomer.
Working with 3-Thiophenamine Oxalate: From Salt to Synthon
Free aminothiophenes, especially 3-aminothiophene, are susceptible to aerial oxidation and polymerization, resulting in discoloration and degradation. Supplying it as an oxalate salt provides a stable, crystalline, and easy-to-handle solid with a significantly enhanced shelf life.
However, the salt form is unreactive in most organic transformations. The active free base must be liberated in situ or as a separate workup step prior to the reaction.
Caption: Workflow for utilizing this compound.
Experimental Protocol: Liberation of 3-Thiophenamine Free Base
Causality: This protocol uses a mild inorganic base to neutralize the oxalic acid, liberating the amine. The choice of a base like sodium bicarbonate is deliberate to avoid harsh pH conditions that could degrade the sensitive free amine. The subsequent extraction into an organic solvent separates the amine from the inorganic salts.
-
Dissolution: Suspend 1.0 equivalent of this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) portion-wise with vigorous stirring until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter and concentrate the solvent in vacuo.
-
Immediate Use: The resulting free base should be used immediately in the subsequent reaction without prolonged storage.
Data Summary and Comparative Protocols
Comparative Reactivity Data
| Feature | 2-Aminothiophene Derivatives | 3-Thiophenamine (from Oxalate) |
| Primary Site of SEAr | C5 (also C3) | C2 |
| Regioselectivity in SEAr | Moderate; risk of poly-substitution | High |
| Diazonium Salt Stability | Generally low; prone to side-reactions[5] | Comparatively high; suitable for Sandmeyer reactions |
| Common Synthetic Access | Gewald Reaction[6][7][8] | Thorpe-Ziegler Cyclization[6] |
| Handling/Stability | Varies; free bases can be unstable | Supplied as stable oxalate salt |
Experimental Protocol: N-Acetylation of 3-Thiophenamine
Causality: This protocol demonstrates the nucleophilicity of the amino group. Acetic anhydride is used as the acylating agent. A mild base like pyridine can be used to scavenge the acetic acid byproduct, driving the reaction to completion. This is a foundational step for subsequent C-functionalization.
-
Preparation: Liberate 3-thiophenamine from its oxalate salt as described previously and dissolve it in a suitable solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with aqueous NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude N-(thiophen-3-yl)acetamide can be purified by recrystallization or column chromatography.
Conclusion and Strategic Recommendations
The choice between a 2- and 3-aminothiophene scaffold is a strategic one, dictated entirely by the desired synthetic outcome.
-
Choose a 2-Aminothiophene Scaffold when:
-
Choose this compound when:
-
Your target requires selective functionalization at the C2 position .
-
Your synthetic route relies on the formation of a stable diazonium salt for subsequent Sandmeyer-type transformations.
-
You require a starting material with excellent shelf-life and handling properties . Remember to incorporate the initial base liberation step into your workflow.
-
By understanding the fundamental principles of their electronic structure and reactivity, researchers can harness the distinct chemical personalities of these valuable isomers to build complex molecules with greater efficiency and control.
References
-
Green methodologies for the synthesis of 2-aminothiophene - PMC. PubMed Central. Available at: [Link]
- Acetylation of thiophene compounds - US2711414A. Google Patents.
-
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. NIH. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. Available at: [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available at: [Link]
-
The electrophilic aromatic substitution reaction rate for thiophene... Pearson+. Available at: [Link]
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- 3. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]
- 4. derpharmachemica.com [derpharmachemica.com]
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- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Validation of 3-Thiophenamine Oxalate Purity by High-Performance Liquid Chromatography
For researchers, medicinal chemists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key starting materials is not merely a quality metric; it is the foundation of reproducible, reliable, and translatable scientific outcomes. 3-Thiophenamine and its oxalate salt, a crucial building block in the synthesis of numerous therapeutic agents, demand rigorous purity assessment. Impurities can originate from starting materials, side-reactions, or degradation and may impact biological activity, toxicity, and stability.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Thiophenamine oxalate. We will explore the causality behind methodological choices, compare its performance against orthogonal analytical techniques, and present a framework for a self-validating, robust purity assessment strategy, grounded in authoritative standards from the International Council for Harmonisation (ICH).
The Cornerstone Technique: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity determination of non-volatile, polar organic compounds like this compound. Its high resolution, sensitivity, and precision make it the primary choice for separating the main component from structurally similar impurities.
The Rationale Behind the Method: The choice of an RP-HPLC method is a deliberate exercise in applied chemistry. 3-Thiophenamine is a primary aromatic amine, making it basic and prone to peak tailing on silica-based columns due to interaction with residual acidic silanols. The oxalate salt form enhances its polarity. Therefore, a successful method must control these factors.
-
Stationary Phase Selection: A modern, end-capped C18 column is the optimal choice. The C18 alkyl chains provide the necessary hydrophobic interaction to retain the thiophene ring, while the end-capping neutralizes surface silanols, mitigating the undesirable ionic interactions that cause poor peak shape for the amine.
-
Mobile Phase pH Control: The mobile phase pH is the most critical parameter. To ensure a consistent, ionized state for the amine and to achieve sharp, symmetrical peaks, the mobile phase must be buffered to an acidic pH (typically between 2.5 and 3.5). This protonates the amine, leading to predictable chromatographic behavior.[1][2]
-
Ion-Pairing vs. pH Adjustment: While ion-pairing reagents can be used for basic compounds, they often lead to long column equilibration times and can be incompatible with mass spectrometry (MS).[1] A simpler and more robust approach for 3-Thiophenamine is direct pH control using an acid like phosphoric acid or formic acid (if MS compatibility is desired).[3]
-
Detector Selection: The thiophene ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., ~235-245 nm) provides excellent sensitivity and allows for peak purity analysis.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process, from initial setup to final data assessment, ensuring a systematic and reliable outcome.
Caption: A typical workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards and ICH guidelines.[4][5]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 70% A / 30% B Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Solution Preparation:
-
Diluent: Mobile Phase (70:30 Water:Acetonitrile)
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Causality: The SST ensures the chromatographic system is precise and providing adequate separation efficiency on the day of analysis, making the subsequent sample data trustworthy.[5]
-
-
Procedure:
-
Once SST criteria are met, inject the blank (Diluent), followed by the Sample Solution in duplicate.
-
Calculate the purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Orthogonal Methods for Comprehensive Purity Validation
Relying on a single analytical technique is insufficient for definitive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete picture. This approach is a cornerstone of the "mass balance" concept in purity assignment.[6]
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Justification: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., Toluene, THF, Acetone) or volatile byproducts.[7][8] Since HPLC is poorly suited for these compounds, GC-MS provides a critical and complementary data set. 3-Thiophenamine itself is sufficiently volatile for GC analysis, allowing for the detection of related volatile impurities that may not be seen by HPLC.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Quantification: Performed against a standard containing known amounts of expected residual solvents.
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Justification: ¹H qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a certified internal standard with a known purity. Its power lies in its ability to provide a highly accurate purity value (mass fraction) without needing reference standards for every individual impurity.[6] It provides a truly orthogonal value to the area-percent purity obtained from chromatography.
Experimental Protocol: ¹H qNMR Purity Assay
-
Internal Standard: Certified Maleic Acid.
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of Maleic Acid into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters: Sufficiently long relaxation delay (D1 > 5 * T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved proton signal from 3-Thiophenamine and the vinylic proton signal from Maleic Acid.
-
-
Calculation: Purity is calculated using the established qNMR equation, which accounts for the weights, molecular weights, number of protons in each integrated signal, and the purity of the internal standard.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the performance of these three methods for validating a hypothetical batch of this compound is summarized below. The batch is assumed to contain a small amount of a process-related impurity (2-Thiophenamine isomer) and a residual solvent (Toluene).
| Validation Parameter | RP-HPLC (UV Detection) | GC-MS (EI Detection) | ¹H qNMR |
| Specificity | Excellent for separating isomers (e.g., 2-Thiophenamine). Cannot detect non-UV active or volatile impurities. | Excellent for volatile impurities (e.g., Toluene). May have co-elution issues for complex non-volatile mixtures. | High. Relies on structurally unique, resolved proton signals. Can be compromised by signal overlap. |
| Linearity (r²) | > 0.999 for main peak and known impurities. | > 0.998 for residual solvents. | Not applicable in the same sense; response is inherently linear. |
| LOD / LOQ | ~0.01% / 0.03% (relative to main peak) for related impurities. | ~1 ppm / 5 ppm for Toluene. | ~0.1% for individual impurities if signals are resolved. |
| Precision (%RSD) | < 1.0% for main component assay. | < 5.0% for residual solvents at the specification limit. | < 0.5% for purity assay. |
| Accuracy (% Recovery) | 98.0 - 102.0% for spiked impurities. | 90.0 - 110.0% for spiked solvents. | Considered the most accurate ("primary") method; typically within ± 0.5% of the true value. |
| Primary Use Case | Assay and Related Impurities. | Residual Solvents & Volatile Impurities. | Orthogonal Purity Assay (Mass Fraction). |
An Integrated Strategy for Purity Validation
A robust purity validation strategy does not treat these methods as competitors, but as complementary tools. Each technique provides a unique piece of the puzzle, and together they create a comprehensive and defensible purity profile.
Caption: An integrated analytical approach for purity validation.
Expert Interpretation:
-
Start with HPLC: Use the validated RP-HPLC method as the primary tool for routine quality control, quantifying the main component and any process-related impurities or degradants.[9][10]
-
Employ GC-MS: Analyze each batch for residual solvents to ensure they are below the limits specified by ICH Q3C guidelines.
-
Utilize qNMR: For definitive purity assignment of a reference standard or for batches intended for critical toxicological studies, use qNMR to establish an accurate mass fraction. This value can then be used to verify the accuracy of the HPLC method.
-
Don't Forget Water: The water content, as determined by Karl Fischer titration, must also be accounted for in the final mass balance purity calculation.[6]
By integrating these techniques, researchers and developers can build a scientifically sound, trustworthy, and complete purity profile for this compound, ensuring the quality and integrity of their downstream research and development efforts.
References
-
Analytical Methods for Oxalate Quantification : Published in PMC - NIH. [Link]
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Separation of Thiocyclam oxalate on Newcrom R1 HPLC column : Published by SIELC Technologies. [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers : Published in Taylor & Francis Online. [Link]
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Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine : Published by Semantic Scholar. [Link]
-
A new validated simultaneous RP- HPLC method for estimation of escitalopram oxalate and etizolam in bulk and table dosage form : Published in Der Pharma Chemica. [Link]
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RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box-Behnken Design : Published in Biomedical Journal of Scientific & Technical Research. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone : Published on ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2) : Published by the International Council for Harmonisation (ICH). [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride : Published in MDPI. [Link]
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ICH guideline Q2(R1) on validation of analytical procedures: text and methodology : Published by the European Medicines Agency (EMA). [Link]
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ICH Guidelines for Analytical Method Validation Explained : Published by AMSbio. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Thiophenamine Oxalate: A Comparative Analysis
This guide provides an in-depth comparative analysis of the primary synthetic routes to 3-Thiophenamine, a crucial intermediate in the development of pharmaceuticals and advanced organic electronic materials. We will dissect the mechanistic underpinnings, operational protocols, and relative merits of each pathway to empower researchers, chemists, and process development professionals in selecting the optimal strategy for their specific objectives. The ultimate goal is the formation of 3-Thiophenamine Oxalate, a stable, crystalline salt form ideal for storage and handling.[1][2][3]
Introduction: The Significance of 3-Thiophenamine
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. The introduction of an amine functionality at the 3-position unlocks a vast chemical space for derivatization, making 3-Thiophenamine a highly sought-after building block. Its derivatives are integral to active pharmaceutical ingredients (APIs), including the tranquilizer Brotizolam and the anti-inflammatory drug Tinoridine, as well as organic semiconductors.[4][5] However, the synthesis of 3-Thiophenamine is not without its challenges; the free amine is known to be sensitive and prone to oxidation or polymerization, necessitating its conversion to a more stable salt form, such as the oxalate, for practical use.[6]
This guide will compare three principal synthetic strategies:
-
Route 1: Reduction of 3-Nitrothiophene
-
Route 2: Metal-Catalyzed Amination of 3-Bromothiophene
-
Route 3: Curtius Rearrangement of Thiophene-3-Carboxylic Acid
A discussion on the Gewald reaction is also included to clarify its scope and typical applications in aminothiophene synthesis.
Route 1: Reduction of 3-Nitrothiophene
This classical two-step approach is arguably the most common and well-documented route. It begins with the nitration of a thiophene precursor followed by the reduction of the nitro group to the desired amine.
Step 1a: Synthesis of the 3-Nitrothiophene Precursor
Direct nitration of thiophene predominantly yields the 2-nitro isomer, with only minor amounts of the 3-nitro product (around 12-15%), due to the higher electrophilic susceptibility of the C2 position.[7] A common procedure involves the slow addition of thiophene to a mixture of nitric acid and acetic anhydride.[8] Therefore, achieving a pure 3-nitrothiophene often requires starting from a precursor that directs nitration to the 3-position, such as 3-Nitrothiophene-2-carboxylic acid, followed by decarboxylation.[9]
Step 1b: Reduction of the Nitro Group
Once 3-nitrothiophene is obtained, the nitro group is reduced to an amine. This transformation is a cornerstone of organic synthesis and can be accomplished using various reagents.
Mechanistic Rationale: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Metal-catalyzed hydrogenation (e.g., using H₂ with Pd/C) or metal-acid systems (e.g., SnCl₂/HCl or Fe/HCl) are highly effective. The choice of reductant is critical and is often based on factors like functional group tolerance, cost, and safety. For instance, catalytic hydrogenation is often cleaner, but metal/acid systems are robust and cost-effective for larger scales.
Experimental Protocol (Example using SnCl₂):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitrothiophene (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). Caution: This is an exothermic process.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Thiophenamine.
Workflow Diagram: Route 1
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Safety Operating Guide
Personal protective equipment for handling 3-Thiophenamine oxalate
This guide serves as a definitive technical manual for the safe handling, storage, and disposal of 3-Thiophenamine oxalate (CAS: 861965-63-1 / 478149-05-2). It is designed for researchers requiring immediate, actionable safety protocols beyond standard Safety Data Sheets (SDS).
Expert Insight: The Chemical Context
Why this salt form? 3-Aminothiophene (the free base) is electronically rich and highly susceptible to oxidative degradation and polymerization when exposed to air or light. The oxalate salt form is engineered to protonate the amine, significantly reducing its reactivity and increasing shelf-life stability. However, this stability is conditional; improper handling that introduces moisture or heat can revert the compound to its unstable free base or degrade the crystal lattice, leading to rapid discoloration (browning/blackening).
Hazard Profile & Risk Assessment
GHS Classification: Warning Target Organs: Respiratory system, Skin, Eyes.[1][2][3][4][5][6]
| Hazard Category | H-Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4][6][7] | Zero-tolerance for hand-to-mouth contamination.[2] Double-gloving recommended during weighing. |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5][6][8] | Compound is acidic (oxalate salt). Direct contact causes dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][6][7][8] | Dust is highly irritating to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[1][4][6][8] | CRITICAL: Handling must occur in a fume hood to prevent inhalation of fine particulates. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following are specific upgrades for this compound.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Nitrile provides excellent resistance to oxalate salts. Double gloving is required when handling solutions to prevent permeation of the organic solvent carrier. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders. Goggles seal the eyes against airborne particulates that can bypass side shields. |
| Respiratory | N95/P95 (if outside hood) | If weighing must occur outside a fume hood (not recommended), a fitted N95 respirator is the absolute minimum requirement to block irritant dust. |
| Body Defense | Lab Coat (High-Neck) | Ensure the lab coat is buttoned to the top to prevent dust accumulation on the neck/chest area. |
Operational Workflow: From Storage to Synthesis
This workflow minimizes thermal shock and moisture condensation, which are the primary causes of degradation for this compound.
Step 1: Retrieval & Equilibration
-
Storage Condition: The compound is stored at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Protocol: Remove the container from the refrigerator but DO NOT OPEN IT IMMEDIATELY .
-
Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
-
Action: Place the sealed bottle in a desiccator for 30-60 minutes until it reaches room temperature.
Step 2: Weighing & Handling
-
Static Control: Fine organic salts are prone to static charge. Use an antistatic gun or polonium strip if the powder "jumps."
-
Environment: Weighing must be performed inside a chemical fume hood or a vented balance enclosure.
Step 3: Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, and Water. Less soluble in non-polar solvents (Hexane, Toluene).
-
Exotherm Warning: Dissolution of oxalate salts can be slightly exothermic. Add solvent slowly.
Visual Workflow: Safe Handling Logic
Figure 1: Thermal equilibration and handling workflow to prevent moisture-induced degradation.
Emergency & Disposal Protocols
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don a P95/N95 respirator if not already wearing one.
-
Containment: Do not dry sweep (creates dust).
-
Cleanup: Cover the spill with a paper towel dampened with water or methanol. Scoop the wet material into a waste container.[3][9]
-
Decontamination: Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize potential oxalic acid residues, then wash with water.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][8][10][11] Lift eyelids to ensure irrigation of the entire eye surface. Seek medical attention (oxalate salts can cause corneal damage).
-
Skin Contact: Wash with soap and copious amounts of water.[2][3][4][8][11] Remove contaminated clothing.[4][8][10][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by poison control. The oxalate component can bind systemic calcium; medical observation is recommended.
Disposal (Waste Management)
-
Classification: Hazardous Organic Waste (Contains Nitrogen and Sulfur).
-
Method: Dissolve in a combustible solvent (if not already dissolved) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.
-
Note: Combustion produces Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).
References
-
PubChem. (n.d.).[6] Thiophen-3-amine oxalate (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Capot Chemical. (2013).[2][11] Material Safety Data Sheet: Thiophen-3-amine oxalate. Retrieved February 4, 2026, from [Link]
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- 6. Thiophen-3-amine oxalate | C6H7NO4S | CID 22047570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
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- 11. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
